Product packaging for Creb-IN-1 tfa(Cat. No.:)

Creb-IN-1 tfa

Cat. No.: B12425248
M. Wt: 778.1 g/mol
InChI Key: PPXQXXKUGPNSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Creb-IN-1 TFA is a potent and selective chemical probe designed to inhibit the bromodomain of the CBP/p300 family of proteins. As lysine acetyltransferases, CBP and its paralog p300 catalyze the acetylation of histone and non-histone protein substrates, playing a critical role in gene activation. Research indicates that elevated expression and activity of p300 are observed in advanced human cancers, including prostate cancer and primary breast cancer specimens . By specifically inhibiting the CBP/p300 bromodomains, Creb-IN-1 provides a targeted approach to disrupt this pathway in cellular models. The compound is therefore a valuable tool for investigating the mechanisms of gene regulation and for exploring the therapeutic potential of CBP/p300 inhibition in oncology research, particularly for the study of certain forms of cancer . The trifluoroacetate (TFA) salt form of Creb-IN-1 ensures improved stability and solubility for use in biological assays. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H32ClF3N3O10P B12425248 Creb-IN-1 tfa

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H32ClF3N3O10P

Molecular Weight

778.1 g/mol

IUPAC Name

[2-[[3-[2-[[3-(3-aminopropoxy)naphthalene-2-carbonyl]amino]ethoxy]naphthalene-2-carbonyl]amino]-5-chlorophenyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H31ClN3O8P.C2HF3O2/c34-25-10-11-28(31(20-25)45-46(40,41)42)37-33(39)27-17-22-7-2-4-9-24(22)19-30(27)44-15-13-36-32(38)26-16-21-6-1-3-8-23(21)18-29(26)43-14-5-12-35;3-2(4,5)1(6)7/h1-4,6-11,16-20H,5,12-15,35H2,(H,36,38)(H,37,39)(H2,40,41,42);(H,6,7)

InChI Key

PPXQXXKUGPNSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)OP(=O)(O)O)OCCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Creb-IN-1 TFA: A Technical Guide to a Selective CREB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Creb-IN-1 TFA, a potent and selective inhibitor of the cAMP response element-binding protein (CREB). This document details its mechanism of action, quantitative data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to CREB and Its Role as a Therapeutic Target

The cyclic AMP-responsive element-binding protein (CREB) is a ubiquitously expressed transcription factor that plays a critical role in a wide array of cellular processes.[1] These include cell proliferation, differentiation, survival, and synaptic plasticity. CREB is activated through phosphorylation by a variety of upstream kinases in response to extracellular signals. Once activated, it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

Dysregulation of CREB activity has been implicated in numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. In many cancers, CREB is overexpressed and/or hyperactivated, leading to the transcription of genes that promote tumor growth and survival. This makes CREB a compelling target for the development of novel therapeutics.

This compound: A Potent and Selective CREB Inhibitor

This compound is a potent and orally active small molecule inhibitor of CREB. It has been shown to effectively inhibit CREB-mediated gene transcription and suppress the growth of cancer cells.

Mechanism of Action

While the precise binding site of this compound is not fully elucidated in the provided information, its function as a CREB inhibitor is characterized by the suppression of CREB-mediated gene transcription. This can occur through several potential mechanisms, such as:

  • Direct inhibition of CREB binding to DNA: The inhibitor could bind to the basic leucine zipper (bZIP) domain of CREB, preventing its interaction with CRE sites on DNA.

  • Disruption of CREB dimerization: CREB must form a dimer to bind effectively to DNA. The inhibitor might interfere with this dimerization process.

  • Inhibition of the interaction with co-activators: The recruitment of transcriptional co-activators, such as CREB-binding protein (CBP) and p300, is essential for CREB-mediated transcription. This compound could block this interaction.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

CompoundAssay TypeValueCell Line/SystemReference
This compound CREB Inhibition (IC50)0.18 µMNot specified[2][3][4]

Note: The provided search results specify the IC50 value but do not detail the specific cell line or assay conditions used for its determination.

Signaling Pathways Involving CREB

The activity of CREB is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for contextualizing the action of CREB inhibitors.

CREB_Signaling_Pathway cluster_nucleus Nucleus extracellular_signals Extracellular Signals (Hormones, Growth Factors, Neurotransmitters) gpcr GPCR extracellular_signals->gpcr rtk RTK extracellular_signals->rtk ca Ca2+ extracellular_signals->ca ac Adenylyl Cyclase gpcr->ac ras Ras rtk->ras pi3k PI3K rtk->pi3k camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb P raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->creb P akt Akt pi3k->akt akt->creb P camk CaMK camk->creb P ca->camk p_creb p-CREB cbp_p300 CBP/p300 p_creb->cbp_p300 cre CRE p_creb->cre gene_transcription Target Gene Transcription (Proliferation, Survival, etc.) cbp_p300->gene_transcription cre->gene_transcription nucleus Nucleus

Caption: CREB Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CREB inhibitors like this compound.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of a compound on CREB's transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • CRE-Luciferase reporter plasmid (containing multiple CRE sites upstream of a luciferase gene)

  • Transfection reagent

  • This compound

  • Forskolin (or other adenylyl cyclase activator)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the CRE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Add a CREB activator, such as forskolin (e.g., 10 µM final concentration), to the wells to induce CREB-mediated transcription.

  • Incubation: Incubate the cells for an additional 4-6 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Reporter_Assay_Workflow seed_cells Seed Cells (e.g., HEK293T) transfect Transfect with CRE-Luciferase Reporter seed_cells->transfect treat Treat with This compound transfect->treat stimulate Stimulate with Forskolin treat->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Luciferase Reporter Assay Workflow.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., breast cancer cell line)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blot Analysis for Phospho-CREB

This technique is used to determine if this compound affects the phosphorylation state of CREB.

Materials:

  • Cell line of interest

  • This compound

  • Stimulating agent (e.g., forskolin)

  • Lysis buffer

  • Primary antibodies (anti-phospho-CREB, anti-total-CREB, anti-loading control e.g., β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

Protocol:

  • Cell Treatment: Culture and treat cells with this compound for a specified time, followed by stimulation with an agent that induces CREB phosphorylation.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-CREB and total CREB. A loading control antibody should also be used.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.

Conclusion

This compound is a valuable tool for researchers studying the role of CREB in health and disease. Its potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the characterization of this and other CREB inhibitors. Further studies are warranted to fully elucidate the mechanism of action of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Role of CREB in Cellular Signaling: A Technical Guide to its Function and Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that sits at the convergence of numerous signaling pathways, playing a critical role in mediating cellular responses to a wide array of extracellular stimuli. Its involvement in fundamental processes such as cell proliferation, survival, differentiation, and synaptic plasticity has made it a subject of intense research.[1] Dysregulation of CREB activity is implicated in a variety of pathological conditions, including cancer, neurological disorders, and metabolic diseases, rendering it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the function of CREB in key signaling pathways, mechanisms of its inhibition, and detailed experimental protocols for its study.

Core Signaling Pathways Converging on CREB

CREB activation is a tightly regulated process, primarily governed by its phosphorylation at the Serine 133 residue. This phosphorylation event is a point of integration for multiple upstream signaling cascades, allowing cells to translate diverse external signals into changes in gene expression.

The cAMP/PKA Signaling Pathway

The canonical pathway for CREB activation is initiated by the binding of ligands such as hormones and neurotransmitters to G-protein coupled receptors (GPCRs). This leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP).[2] cAMP then binds to and activates Protein Kinase A (PKA), which translocates to the nucleus and phosphorylates CREB at Ser133.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular_signal Extracellular Signal (e.g., Hormones, Neurotransmitters) gpcr GPCR extracellular_signal->gpcr g_protein G-Protein gpcr->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb Phosphorylation p_creb p-CREB (Ser133) creb->p_creb gene_transcription Target Gene Transcription p_creb->gene_transcription

Figure 1: The cAMP/PKA signaling pathway leading to CREB activation.
The Ca²⁺/CaMK Signaling Pathway

In response to neuronal activity and other stimuli that increase intracellular calcium (Ca²⁺) levels, Ca²⁺ binds to calmodulin (CaM). The Ca²⁺/CaM complex then activates Ca²⁺/calmodulin-dependent kinases (CaMKs), particularly CaMKIV, which can directly phosphorylate CREB at Ser133.[2] This pathway is crucial for processes such as long-term memory formation.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., Neuronal Activity) ca_channel Ca²⁺ Channel stimulus->ca_channel ca2_influx Ca²⁺ Influx ca_channel->ca2_influx cam Calmodulin (CaM) ca2_influx->cam ca_cam Ca²⁺/CaM Complex cam->ca_cam camk CaMKIV ca_cam->camk creb CREB camk->creb Phosphorylation p_creb p-CREB (Ser133) creb->p_creb gene_transcription Target Gene Transcription p_creb->gene_transcription

Figure 2: The Ca²⁺/CaMK signaling pathway and its role in CREB activation.
The Ras/ERK and PI3K/Akt Signaling Pathways

Growth factors binding to receptor tyrosine kinases (RTKs) can activate both the Ras/ERK (MAPK) and PI3K/Akt pathways. In the Ras/ERK pathway, a cascade of kinase activations ultimately leads to the activation of ERK, which can phosphorylate and activate p90 ribosomal S6 kinase (p90RSK). p90RSK then translocates to the nucleus to phosphorylate CREB. The PI3K/Akt pathway can also lead to CREB phosphorylation, although the direct kinase responsible is still under investigation.[2] Both pathways are central to cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p90rsk p90RSK erk->p90rsk creb CREB p90rsk->creb Phosphorylation akt Akt pi3k->akt akt->creb Phosphorylation p_creb p-CREB (Ser133) creb->p_creb gene_transcription Target Gene Transcription p_creb->gene_transcription

Figure 3: The Ras/ERK and PI3K/Akt pathways leading to CREB activation.

Mechanisms of CREB Inhibition

Given the central role of CREB in promoting cell survival and proliferation, its inhibition has emerged as a promising strategy, particularly in oncology. Several approaches to inhibit CREB function have been explored.

Disruption of the CREB-CBP/p300 Interaction

Phosphorylation of CREB at Ser133 facilitates its interaction with the coactivators CREB-binding protein (CBP) and its paralog p300. This interaction is mediated by the kinase-inducible domain (KID) of CREB and the KIX domain of CBP/p300. Small molecules that bind to the KIX domain can competitively inhibit the binding of phosphorylated CREB, thereby preventing the recruitment of the transcriptional machinery and subsequent gene expression.

Inhibition of Upstream Kinases

Targeting the kinases responsible for CREB phosphorylation is another viable strategy. Inhibitors of PKA, CaMKs, and components of the Ras/ERK and PI3K/Akt pathways can effectively block CREB activation. However, these kinases often have multiple substrates, and their inhibition can lead to broader off-target effects.

Direct Inhibition of CREB-DNA Binding

Developing molecules that directly interfere with the binding of the CREB dimer to its DNA consensus sequence, the cAMP response element (CRE), represents a more direct approach to inhibiting CREB-mediated transcription.

Quantitative Data on CREB Inhibitors

The development of small molecule inhibitors of CREB is an active area of research. The following table summarizes publicly available quantitative data for a notable CREB inhibitor, 666-15, and its derivatives.

CompoundTarget/MechanismAssayCell LineIC₅₀ / GI₅₀ (µM)Reference
666-15 (3i)CREB-mediated gene transcriptionCREB Reporter AssayHEK293T0.081 ± 0.04[3][4]
666-15 (3i)Cell Growth InhibitionMTT AssayMDA-MB-2310.073[5][6]
666-15 (3i)Cell Growth InhibitionMTT AssayMDA-MB-4680.046[5][6]
666-15 (3i)Cell Growth InhibitionMTT AssayA549>10[5]
666-15 (3i)Cell Growth InhibitionMTT AssayMCF-7>10[5]
Naphthamide (3a)CREB-mediated gene transcriptionCREB Reporter AssayHEK293T2.26[3]
Naphthamide (3a)CREB-CBP InteractionSplit RLuc Assay-19.72 ± 1.78[3]
Compound 3hCREB-mediated gene transcriptionCREB Reporter AssayHEK293T0.30[3]
Compound 3jCREB-mediated gene transcriptionCREB Reporter AssayHEK293T5.23[3]

Experimental Protocols

Studying the function and inhibition of CREB requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay for CREB Activity

This assay is used to quantify the transcriptional activity of CREB in response to stimuli or inhibitors.

Workflow:

G seed_cells Seed Cells in 96-well Plate transfect Transfect with CRE-Luciferase and Renilla Control Plasmids seed_cells->transfect treat Treat with Stimulator (e.g., Forskolin) and/or Inhibitor transfect->treat lyse Lyse Cells treat->lyse measure_luc Measure Firefly and Renilla Luciferase Activity lyse->measure_luc normalize Normalize Firefly to Renilla Activity measure_luc->normalize

Figure 4: Workflow for a CREB luciferase reporter assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293 cells at a density of 30,000 cells per well in a white, clear-bottom 96-well plate in 100 µL of complete growth medium. Incubate overnight at 37°C in a CO₂ incubator.[7]

  • Transfection: The next day, transfect cells with a CRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.[7]

  • Treatment: Approximately 24 hours post-transfection, treat the cells with the desired concentration of CREB inhibitor for a specified pre-incubation time. Then, add a CREB activator, such as Forskolin (final concentration 10-30 µM), to stimulate CREB-mediated transcription.[2][6]

  • Cell Lysis and Luciferase Measurement: After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold induction relative to the unstimulated control and determine the IC₅₀ of the inhibitor.[7]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if CREB is bound to the promoter of a specific target gene in vivo.

Workflow:

G crosslink Crosslink Protein-DNA Complexes with Formaldehyde lyse_sonicate Lyse Cells and Shear Chromatin by Sonication crosslink->lyse_sonicate immunoprecipitate Immunoprecipitate with anti-CREB Antibody lyse_sonicate->immunoprecipitate reverse_crosslink Reverse Crosslinks and Purify DNA immunoprecipitate->reverse_crosslink qpcr Analyze DNA by qPCR with Primers for Target Gene Promoter reverse_crosslink->qpcr

Figure 5: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Detailed Protocol:

  • Cross-linking: Treat cultured cells (approximately 10⁸ cells) with 1% formaldehyde for 10-20 minutes at 37°C to cross-link proteins to DNA. Quench the reaction with glycine.[8][9]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.[9]

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-CREB antibody or a non-specific IgG control.[8]

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.[10]

  • DNA Purification: Purify the DNA using a DNA purification kit.[10]

  • Analysis: Quantify the amount of target gene promoter DNA in the immunoprecipitated samples by quantitative PCR (qPCR) using primers specific for the CRE-containing region of the promoter.[8]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of CREB to a specific DNA sequence (the CRE).

Workflow:

G prepare_probe Prepare Labeled DNA Probe (e.g., with ³²P or Biotin) binding_reaction Incubate Labeled Probe with Nuclear Extract ± Inhibitor/Competitor prepare_probe->binding_reaction prepare_extract Prepare Nuclear Protein Extract prepare_extract->binding_reaction electrophoresis Separate Protein-DNA Complexes on a Non-denaturing Polyacrylamide Gel binding_reaction->electrophoresis detection Detect Probe Signal (Autoradiography or Chemiluminescence) electrophoresis->detection

Figure 6: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Detailed Protocol:

  • Probe Preparation: Synthesize and label a double-stranded DNA oligonucleotide containing the CRE consensus sequence (5'-TGACGTCA-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.[11]

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest to obtain a source of CREB protein.[12]

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. For competition experiments, add an excess of unlabeled CRE probe. For inhibitor studies, pre-incubate the nuclear extract with the inhibitor before adding the labeled probe.[11][12]

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.[11]

  • Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for biotinylated probes).[13]

Quantitative Real-Time PCR (qRT-PCR) for CREB Target Gene Expression

This method is used to measure the mRNA levels of known CREB target genes to assess the downstream effects of CREB activation or inhibition.

Detailed Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the desired stimuli or inhibitors. Extract total RNA from the cells using a suitable RNA isolation kit.

  • DNase Treatment and Reverse Transcription: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.[14]

  • qPCR: Perform qPCR using the synthesized cDNA, primers specific for the CREB target genes of interest (e.g., c-Fos, NR4A2), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.[15][16]

  • Data Analysis: Normalize the expression of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative change in gene expression using the ΔΔCt method.[16][17]

Conclusion

CREB is a master regulator of gene expression that integrates signals from a multitude of pathways to control fundamental cellular processes. Its aberrant activity in various diseases, particularly cancer, has established it as a compelling therapeutic target. The development of potent and selective CREB inhibitors, guided by the robust experimental methodologies outlined in this guide, holds significant promise for the future of targeted therapies. A thorough understanding of the intricate signaling networks governing CREB function and the availability of reliable assays to probe its activity are paramount for advancing research and drug development efforts in this field.

References

The Impact of CREB Inhibition on Target Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that governs a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2] Its dysregulation is implicated in various pathologies, notably cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth analysis of the effects of inhibiting CREB on the expression of its target genes. Due to the limited availability of specific data on "Creb-IN-1 tfa," this document will focus on the well-characterized CREB inhibitor, KG-501, as a representative example to illustrate the principles of CREB inhibition. KG-501 acts by disrupting the crucial interaction between CREB and its coactivator, the CREB-binding protein (CBP).[4] This guide will detail the underlying signaling pathways, present quantitative data on gene expression changes, outline experimental methodologies, and provide visual representations of the key processes.

The CREB Signaling Pathway and its Inhibition

The activation of CREB is a convergence point for numerous signaling cascades initiated by a variety of extracellular stimuli, including hormones, growth factors, and neuronal activity.[4][5] A common pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which translocates to the nucleus and phosphorylates CREB at a specific serine residue (Ser133).[6][7] This phosphorylation event is critical for the recruitment of the transcriptional co-activator CBP and its paralog p300.[7] The assembled CREB-CBP complex then binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[1]

CREB inhibitors can be broadly categorized based on their mechanism of action. These include compounds that interfere with the interaction between CREB and CBP/p300, those that block the binding of CREB to CRE DNA sequences, and inhibitors of upstream kinases that phosphorylate and activate CREB.[3][4][8] KG-501 falls into the first category, specifically preventing the recruitment of CBP to phosphorylated CREB, thus abrogating the transcriptional activation of CREB target genes.[4]

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Adenylyl_Cyclase Adenylyl Cyclase Receptor->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB pCREB p-CREB CREB->pCREB Phosphorylation (Ser133) CREB_CBP p-CREB-CBP Complex pCREB->CREB_CBP CBP CBP/p300 CBP->CREB_CBP CRE CRE CREB_CBP->CRE Target_Gene_Expression Target Gene Expression CRE->Target_Gene_Expression KG501 KG-501 KG501->CREB_CBP Inhibition

Figure 1: CREB Signaling Pathway and Point of Inhibition by KG-501.

Quantitative Effects of CREB Inhibition on Target Gene Expression

The inhibition of the CREB-CBP interaction by compounds like KG-501 leads to a significant downregulation of a wide array of CREB target genes. These genes are involved in critical cellular functions such as cell cycle progression, survival, and metabolism.[4] The following tables summarize the quantitative data on the effect of CREB inhibition on the expression of key target genes.

Table 1: Effect of KG-501 on the Expression of Cell Cycle-Related CREB Target Genes

Target GeneCell LineKG-501 ConcentrationFold Change in mRNA Expression (Inhibitor vs. Control)Reference
CCND1 (Cyclin D1)Various Cancer Cells10-50 µMDownregulated[4]
MYC (c-Myc)Various Cancer Cells10-50 µMDownregulated[4]

Table 2: Effect of KG-501 on the Expression of Anti-Apoptotic CREB Target Genes

Target GeneCell LineKG-501 ConcentrationFold Change in mRNA Expression (Inhibitor vs. Control)Reference
BCL2 (Bcl-2)Various Cancer Cells10-50 µMDownregulated[4]
MCL1Various Cancer Cells10-50 µMDownregulated[2]

Note: Specific fold-change values can vary depending on the cell type, experimental conditions, and the duration of treatment. The data presented here are representative of the general effects observed in multiple studies.

Experimental Protocols for Assessing CREB Inhibition

To evaluate the efficacy of a CREB inhibitor like KG-501, a series of well-defined experimental protocols are employed. These assays aim to quantify the inhibitor's impact on CREB activity and the subsequent expression of its target genes.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines known to have active CREB signaling (e.g., various cancer cell lines).

  • Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Dissolve the CREB inhibitor (e.g., KG-501) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations.

  • Treatment: Seed the cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing the CREB inhibitor or vehicle control (DMSO) and incubate for the desired time period (e.g., 24-48 hours).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system with a suitable fluorescent dye (e.g., SYBR Green) and gene-specific primers for the CREB target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the CREB target gene products (e.g., Cyclin D1, Bcl-2) and a loading control (e.g., β-actin). Subsequently, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the protein band intensities using image analysis software and normalize to the loading control.

Experimental_Workflow cluster_rna Gene Expression Analysis cluster_protein Protein Expression Analysis Cell_Culture 1. Cell Culture & Treatment (with CREB Inhibitor) Harvest_Cells 2. Harvest Cells Cell_Culture->Harvest_Cells RNA_Extraction 3a. RNA Extraction Harvest_Cells->RNA_Extraction Protein_Extraction 3b. Protein Extraction Harvest_Cells->Protein_Extraction cDNA_Synthesis 4a. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 5a. qRT-PCR cDNA_Synthesis->qRT_PCR Gene_Expression_Data Gene Expression Data qRT_PCR->Gene_Expression_Data Western_Blot 4b. Western Blotting Protein_Extraction->Western_Blot Protein_Expression_Data Protein Expression Data Western_Blot->Protein_Expression_Data

Figure 2: Experimental Workflow for Assessing CREB Inhibitor Effects.

Conclusion

The inhibition of the CREB signaling pathway, exemplified by the action of KG-501, represents a promising strategy for modulating the expression of a wide range of genes involved in key cellular processes. This technical guide has provided a comprehensive overview of the mechanism of CREB activation and inhibition, quantitative data on the impact of a representative inhibitor on target gene expression, and detailed experimental protocols for the evaluation of such compounds. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design and development of novel therapeutics targeting the CREB pathway. Further research into specific inhibitors like "this compound" is warranted to delineate their precise mechanisms and therapeutic potential.

References

Preliminary Studies on the Efficacy of a Novel CREB Inhibitor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP-response element-binding protein (CREB) is a pivotal transcription factor implicated in a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Its dysregulation is associated with various pathologies, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the preclinical efficacy of a hypothetical, first-in-class CREB inhibitor, designated Creb-IN-1 TFA. The data presented herein are illustrative of the expected outcomes from preliminary studies on a potent and selective CREB inhibitor.

Introduction to CREB Signaling

CREB is a phosphorylation-dependent transcription factor that, upon activation, binds to cAMP response elements (CREs) in the promoters of target genes, thereby modulating their expression.[2] A diverse array of extracellular signals, including hormones, growth factors, and neurotransmitters, can trigger intracellular signaling cascades that converge on CREB.[3] Key upstream kinases responsible for phosphorylating CREB at its activating serine 133 residue include Protein Kinase A (PKA), Mitogen-activated Protein Kinases (MAPKs), and Calmodulin-dependent Kinases (CaMKs).[2][3] Once phosphorylated, CREB recruits co-activators such as CREB-binding protein (CBP) and p300 to initiate transcription of genes involved in critical cellular functions.[2]

The multifaceted role of CREB in cellular homeostasis means that its aberrant activity can contribute to disease. For instance, CREB has been shown to promote survival signals in macrophages and is involved in the proliferation and survival of T and B cells.[1] Furthermore, phosphorylated CREB (p-CREB) has been implicated in the pathogenesis of liver fibrosis by promoting the expression of transforming growth factor-β1 (TGF-β1).[4] This broad involvement in disease pathways underscores the therapeutic potential of inhibiting CREB activity.

Mechanism of Action of this compound (Hypothetical)

This compound is a potent and selective inhibitor of the CREB signaling pathway. Its proposed mechanism of action is the direct interference with the phosphorylation of CREB at Serine 133, thereby preventing its activation and subsequent gene transcription. This inhibitory action is expected to be effective across various cell types where CREB activity is pathologically upregulated.

Quantitative Efficacy Data (Illustrative)

The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)
CREB Reporter AssayHEK293T15
p-CREB (Ser133) InhibitionA54925
Cell Viability (72h)A549150
Cell Viability (72h)HCT116200

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)
Vehicle-0
This compound1035
This compound3068

Experimental Protocols

CREB Reporter Assay

This assay quantitatively measures the transcriptional activity of CREB in response to an agonist, and the inhibitory effect of this compound.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, the medium is replaced with serum-free medium containing varying concentrations of this compound or vehicle control.

  • Stimulation: Following a 1-hour pre-incubation with the compound, cells are stimulated with Forskolin (a PKA activator) to induce CREB phosphorylation and activation.

  • Lysis and Luminescence Reading: After 6 hours of stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for p-CREB (Ser133) Inhibition

This method is used to directly assess the effect of this compound on the phosphorylation status of CREB.

  • Cell Culture and Treatment: A549 cells are grown to 80% confluency in 6-well plates and then serum-starved for 12 hours. Cells are pre-treated with different concentrations of this compound for 2 hours.

  • Stimulation: Cells are then stimulated with a growth factor cocktail for 15 minutes to induce CREB phosphorylation.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification and SDS-PAGE: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-CREB (Ser133) and total CREB, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software. The ratio of p-CREB to total CREB is calculated.

Signaling Pathways and Experimental Workflows

CREB Activation Signaling Pathway

CREB_Activation_Pathway cluster_creb CREB Activation Extracellular_Stimuli Extracellular Stimuli (Hormones, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Stimuli->GPCR_RTK AC_PLC Adenylyl Cyclase / PLC GPCR_RTK->AC_PLC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK GPCR_RTK->Ras_Raf_MEK_ERK cAMP_Ca cAMP / Ca2+ AC_PLC->cAMP_Ca PKA_CaMK PKA / CaMK cAMP_Ca->PKA_CaMK CREB CREB PKA_CaMK->CREB phosphorylates Ras_Raf_MEK_ERK->CREB phosphorylates pCREB p-CREB (Ser133) CBP_p300 CBP/p300 pCREB->CBP_p300 recruits Gene_Transcription Target Gene Transcription (Proliferation, Survival) CBP_p300->Gene_Transcription initiates Creb_IN_1_TFA This compound Creb_IN_1_TFA->CREB inhibits phosphorylation

Caption: Simplified signaling cascade leading to CREB activation and its inhibition by this compound.

Experimental Workflow for In Vitro Efficacy

In_Vitro_Workflow Start Start: Cell Culture Compound_Treatment Treat with this compound Start->Compound_Treatment Stimulation Stimulate with Agonist Compound_Treatment->Stimulation Cell_Viability Cell Viability Assay Compound_Treatment->Cell_Viability Assay_Split Stimulation->Assay_Split Reporter_Assay CREB Reporter Assay Assay_Split->Reporter_Assay Western_Blot Western Blot (p-CREB) Assay_Split->Western_Blot IC50_Determination Determine IC50 Reporter_Assay->IC50_Determination Western_Blot->IC50_Determination Cell_Viability->IC50_Determination End End: Efficacy Data IC50_Determination->End

Caption: Workflow for determining the in vitro potency of this compound.

Conclusion

The illustrative preliminary data presented in this whitepaper highlight the potential of this compound as a novel therapeutic agent. The potent inhibition of CREB phosphorylation and transcriptional activity, coupled with anti-proliferative effects in cancer cell lines and tumor growth inhibition in vivo, provides a strong rationale for further development. The detailed protocols and workflow diagrams serve as a foundation for continued research and optimization of this promising compound. Future studies will focus on elucidating the broader pharmacological profile, safety, and efficacy in additional preclinical models.

References

Unlocking Therapeutic Avenues: A Technical Guide to Creb-IN-1 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Creb-IN-1 TFA, a potent and orally active inhibitor of the cAMP response element-binding protein (CREB). CREB is a pivotal transcription factor implicated in a myriad of cellular processes, and its dysregulation is linked to various pathologies, most notably cancer. This document consolidates the current understanding of this compound, presenting its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and development.

Core Concepts: The CREB Signaling Pathway and Its Inhibition

The CREB signaling pathway is a crucial intracellular cascade that translates extracellular signals into changes in gene expression, thereby regulating cellular proliferation, survival, and differentiation. The activation of CREB is typically initiated by the phosphorylation of its Serine 133 residue by various kinases, such as Protein Kinase A (PKA). Phosphorylated CREB (pCREB) then recruits the transcriptional coactivator CREB-binding protein (CBP), leading to the transcription of target genes. In numerous cancers, the CREB pathway is constitutively active, promoting tumor growth and survival.

This compound is a small molecule inhibitor designed to disrupt this pathological process. While the precise binding mode is proprietary, its functional effect is the potent inhibition of CREB-mediated gene transcription.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Second_Messenger Second Messenger (e.g., cAMP) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade CREB CREB Kinase_Cascade->CREB Phosphorylation pCREB pCREB (Ser133) CREB->pCREB CBP CBP/p300 pCREB->CBP Recruitment Gene_Transcription Target Gene Transcription CBP->Gene_Transcription Activation Creb_IN_1_TFA This compound Creb_IN_1_TFA->Gene_Transcription Inhibition

Figure 1: Simplified CREB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its potent inhibitory activity in both biochemical and cell-based assays.

Parameter Value Assay Cell Line Reference
IC50 0.18 µMCREB-mediated gene transcriptionHEK293T[1][2]

Table 1: In Vitro Inhibition of CREB-Mediated Gene Transcription.

Parameter Value Assay Cell Line Reference
GI50 0.38 µMCell Growth InhibitionMDA-MB-231[1]
GI50 0.021 µMCell Growth InhibitionMDA-MB-468[2]

Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines.

Parameter Value Species Dosing Route Reference
Oral Bioavailability 38%MouseOral (p.o.)[2][3]

Table 3: In Vivo Pharmacokinetic Profile.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit CREB-driven gene expression.

Workflow:

Start Start Seed_Cells Seed HEK293T cells with CRE-luciferase reporter Start->Seed_Cells Add_Compound Add this compound (or vehicle control) Seed_Cells->Add_Compound Stimulate Stimulate with Forskolin (to activate CREB) Add_Compound->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the CREB luciferase reporter assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293T cells stably or transiently transfected with a CRE-luciferase reporter plasmid in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium.

    • Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Stimulation:

    • Prepare a solution of Forskolin (a CREB activator) in assay medium.

    • Add Forskolin to all wells (except for unstimulated controls) to a final concentration of 10 µM.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours.

  • Lysis and Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter).

    • Plot the normalized luminescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Workflow:

Start Start Seed_Cells Seed MDA-MB-231 or MDA-MB-468 cells Start->Seed_Cells Add_Compound Add this compound (or vehicle control) Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data and calculate GI50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of growth inhibition against the log of the inhibitor concentration to determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Workflow:

Start Start Cell_Implantation Subcutaneously implant MDA-MB-468 cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., 20 mg/kg, p.o.) and vehicle control daily Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until predefined endpoint (e.g., tumor size, time) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for an in vivo tumor xenograft study.

Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Cell Implantation:

    • Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth with calipers.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (p.o.) at the desired dose (e.g., 20 mg/kg) daily.

    • Administer the vehicle control to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Evaluate the tolerability of the treatment by monitoring body weight changes.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate for cancers dependent on the CREB signaling pathway. Its potent in vitro and in vivo activity, coupled with favorable oral bioavailability, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, expanding its evaluation in a broader range of cancer models, and conducting formal preclinical toxicology and safety studies to support its potential clinical development. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding and application of CREB inhibitors in oncology and beyond.

References

The Impact of Creb-IN-1 TFA on Cellular Proliferation and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in the regulation of cellular proliferation, survival, and differentiation.[1][2][3][4] Its aberrant activation is a hallmark of various malignancies, making it a compelling target for therapeutic intervention.[2][4][5] This technical guide provides an in-depth analysis of Creb-IN-1 TFA, a potent inhibitor of CREB-mediated gene transcription, and its consequential effects on cancer cell proliferation and apoptosis. This document details the underlying signaling pathways, presents quantitative data on its anti-proliferative activity, and furnishes comprehensive experimental protocols for its evaluation.

The CREB Signaling Pathway and Its Role in Oncogenesis

CREB activation is a downstream event for numerous signaling cascades initiated by growth factors, hormones, and stress signals.[3][4] Upon activation, typically through phosphorylation at Serine 133 by kinases such as PKA, Akt, and MAPK, CREB recruits the transcriptional coactivator CREB-binding protein (CBP) and p300.[3][6][7] This complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription.[1][3]

In the context of cancer, the overexpression and constitutive activation of CREB drive the expression of genes crucial for cell cycle progression (e.g., Cyclin D1), survival and inhibition of apoptosis (e.g., Bcl-2, Mcl-1), and cell migration.[4][7][8] This sustained pro-survival signaling contributes to tumor growth, metastasis, and resistance to chemotherapy.[2][4][7]

This compound, also known as 666-15, is a small molecule inhibitor that potently and selectively disrupts CREB-mediated gene transcription.[9] Its mechanism of action is reported to be independent of direct binding to CREB or CBP, suggesting it may modulate upstream components of CREB activation.[9] By inhibiting CREB's transcriptional activity, this compound effectively downregulates the expression of pro-proliferative and anti-apoptotic genes, leading to the suppression of cancer cell growth and induction of apoptosis.[8][9]

CREB Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth_Factors Growth Factors / Hormones Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Signaling_Cascade Kinases Kinases (PKA, AKT, MAPK) Signaling_Cascade->Kinases CREB CREB Kinases->CREB Phosphorylation pCREB p-CREB (Ser133) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruitment CRE CRE (DNA) CBP_p300->CRE Binding Gene_Transcription Gene Transcription CRE->Gene_Transcription Proliferation Cell Proliferation (e.g., Cyclin D1) Gene_Transcription->Proliferation Survival Cell Survival (e.g., Bcl-2) Gene_Transcription->Survival Creb_IN_1_TFA This compound Creb_IN_1_TFA->Kinases Inhibition

Caption: CREB Signaling Pathway and Inhibition by this compound.

Quantitative Data on the Effects of this compound

The anti-proliferative activity of this compound (referred to as 666-15 in the cited literature) has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) for CREB-mediated gene transcription and the half-maximal growth inhibition (GI50) for cellular proliferation.

Table 1: Inhibition of CREB-Mediated Gene Transcription by this compound (666-15)

Cell LineAssay TypeIC50 (µM)Reference
HEK 293TCREB Reporter Assay0.081 ± 0.04[9]

Table 2: Anti-Proliferative Activity of this compound (666-15)

Cell LineCancer TypeGI50 (µM)Reference
A549Lung Carcinoma0.26[9]
MCF-7Breast Cancer1.65[9]
MDA-MB-231Breast Cancer0.073[9]
MDA-MB-468Breast Cancer0.046[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections provide step-by-step protocols for key experiments.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (666-15)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of CREB in response to an inhibitor.

Materials:

  • HEK 293T cells

  • CRE-Luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Forskolin (or other CREB activator)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK 293T cells with the CRE-Luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate the cells with an appropriate CREB activator (e.g., 10 µM Forskolin) for 6 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the Luciferase Assay System.

  • Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of each sample. Calculate the percentage of inhibition of CREB transcriptional activity and determine the IC50 value.

Experimental Workflow for Evaluating this compound cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Culture (Cancer Cell Lines) Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Transcription_Assay Transcription Assay (Luciferase Reporter) Cell_Culture->Transcription_Assay Compound_Prep This compound Preparation Compound_Prep->Proliferation_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Transcription_Assay GI50_Calc GI50 Calculation Proliferation_Assay->GI50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant IC50_Calc IC50 Calculation Transcription_Assay->IC50_Calc Conclusion Assessment of Anti-Cancer Activity GI50_Calc->Conclusion Apoptosis_Quant->Conclusion IC50_Calc->Conclusion

Caption: Experimental Workflow for Evaluating this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inhibiting the CREB signaling pathway. The quantitative data presented herein highlights its potent anti-proliferative effects across a range of cancer cell lines.[9] The detailed experimental protocols provide a robust framework for researchers to further investigate the therapeutic utility of this and other CREB inhibitors. Future studies should focus on elucidating the precise molecular mechanism of this compound and expanding its evaluation in preclinical and clinical settings to validate its efficacy in cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Creb-IN-1 TFA in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creb-IN-1 TFA is a potent and orally active inhibitor of the cAMP response element-binding protein (CREB), a key transcription factor involved in a multitude of cellular processes including proliferation, survival, and differentiation.[1][2][3] Dysregulation of CREB signaling is implicated in various diseases, notably cancer, making it a compelling target for therapeutic development. These application notes provide a comprehensive overview and detailed protocols for the in vitro use of this compound in cell culture experiments.

Mechanism of Action: CREB is a leucine zipper transcription factor that, upon activation via phosphorylation at Serine 133 by various kinases (e.g., PKA, CaMKs, RSK), recruits co-activators like CBP/p300 to initiate the transcription of target genes. This compound is designed to interfere with this signaling cascade, thereby inhibiting the expression of CREB-responsive genes. This inhibitory action has been shown to suppress the growth of cancer cells, such as those in breast cancer.[1][2][3]

Quantitative Data

The following table summarizes the available quantitative data for this compound and a related potent CREB inhibitor, 666-15.

CompoundAssay TypeParameterValueCell Line/SystemReference
This compound CREB InhibitionIC500.18 µMNot Specified[1][2][3]
666-15 CREB InhibitionIC5081 nMNot Specified[4][5]
666-15 Cell ProliferationTreatment0.1, 1.0 µM (72h)34E +EV / 34E +R4[4]
666-15 Cell ViabilityTreatment62.5 - 500 nMOA-like chondrocytes[5]
666-15 Cell Viability (MTT)Treatment0.13 - 5 µMSySa cells[5]
666-15 Gene ExpressionTreatmentVarious conc. (1h) + Fsk (45 min)HEK 293T[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (Hormones, Growth Factors) Receptor Receptor Stimuli->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB P Other_Kinases Other Kinases (CaMK, RSK) Other_Kinases->CREB P pCREB p-CREB (Ser133) CBP_p300 CBP/p300 pCREB->CBP_p300 Recruits CRE CRE (DNA) pCREB->CRE Binds CBP_p300->CRE Binds Gene_Transcription Target Gene Transcription CRE->Gene_Transcription Creb_IN_1 This compound Creb_IN_1->pCREB Inhibits Interaction

Caption: CREB Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding C Cell Treatment (Varying Concentrations of this compound) A->C B Stock Solution Preparation (this compound in DMSO) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E F Western Blot Analysis (p-CREB, Total CREB, Downstream Targets) D->F G Quantitative PCR (qPCR) (CREB Target Gene Expression) D->G

Caption: General Experimental Workflow for In Vitro Evaluation of this compound.

Experimental Protocols

The following are generalized protocols for utilizing this compound in in vitro cell culture. Specific parameters such as cell density, inhibitor concentration, and incubation time should be optimized for each cell line and experimental objective.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of CREB Phosphorylation and Target Proteins

This protocol is used to determine the effect of this compound on the phosphorylation of CREB and the expression of its downstream target proteins.

Materials:

  • This compound

  • Selected cell line

  • 6-well cell culture plates

  • Stimulating agent (e.g., Forskolin (Fsk) to increase cAMP levels)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-CREB (Ser133), anti-total CREB, anti-target protein, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., 10 µM Forskolin for 30-45 minutes) to induce CREB phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-CREB to total CREB and target proteins to the loading control.

Protocol 3: Quantitative PCR (qPCR) for CREB Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of known CREB target genes.

Materials:

  • This compound

  • Selected cell line

  • 6-well cell culture plates

  • Stimulating agent (e.g., Forskolin)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., FOS, NR4A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Follow the same cell culture, pre-treatment, and stimulation steps as in the Western Blot protocol.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: Preparation of Creb-IN-1 TFA Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and use of stock solutions of Creb-IN-1 trifluoroacetate (TFA), a small molecule inhibitor of the CREB (cAMP response element-binding protein) signaling pathway. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, leading to reproducible experimental results.

Creb-IN-1 TFA: Properties and Quantitative Data

Creb-IN-1 is an inhibitor targeting the CREB signaling pathway, which is integral to cellular processes such as proliferation, differentiation, and neuronal plasticity.[][2] The compound is supplied as a trifluoroacetate salt. Key properties are summarized below.

PropertyData
Molecular Formula C₃₅H₃₂ClF₃N₃O₁₀P
Molecular Weight 778.06 g/mol [3]
Appearance Crystalline solid, powder
Storage (Powder) -20°C for up to 3 years[3][4]
Storage (in Solvent) -80°C for long-term storage[3][5]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing and using a this compound stock solution for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use vial 1. Equilibrate & Centrifuge This compound Vial weigh 2. Weigh Compound or Use Pre-Weighed Vial vial->weigh dissolve 3. Dissolve in Anhydrous DMSO weigh->dissolve vortex 4. Vortex/Sonicate for Full Dissolution dissolve->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot store Store Aliquots at -80°C aliquot->store thaw 1. Thaw a Single Aliquot store->thaw dilute 2. Prepare Working Solution in Culture Medium/Buffer thaw->dilute assay 3. Add to Experiment (e.g., Cell Culture) dilute->assay

Caption: Workflow for preparing and using this compound.

Detailed Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for small molecule inhibitors in biological assays.[6]

Materials and Equipment:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Calibrated analytical balance (if not using a pre-weighed vial)

  • Sterile, amber, or light-protecting microcentrifuge tubes

  • Sterile, low-retention pipette tips and calibrated micropipettes

  • Vortex mixer and/or sonicator

  • Microcentrifuge

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Centrifuge the vial briefly (e.g., 200-500 RPM) to ensure all the powder is collected at the bottom.[4]

  • Calculating Solvent Volume: To prepare a 10 mM stock solution, use the following formula:

    Volume of DMSO (µL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) * 100,000

    Example Calculation for 1 mg of this compound:

    • Volume (µL) = (1 mg / 778.06 g/mol ) * 100,000

    • Volume (µL) ≈ 128.5 µL

  • Dissolution:

    • Carefully add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.[5]

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is difficult, brief sonication in a water bath may be helpful.[6] Avoid excessive heating.[4]

  • Aliquoting and Storage:

    • Once the solution is clear and homogenous, dispense it into single-use aliquots (e.g., 5-10 µL) in sterile, tightly sealed microcentrifuge tubes. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term stability.[3][5]

Protocol: Preparing Working Solutions for In Vitro Assays

Stock solutions must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium immediately before use.

Procedure:

  • Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it completely at room temperature.

  • Serial Dilution (Optional but Recommended): It is best practice to first perform serial dilutions in DMSO to get closer to the final concentration before adding the compound to an aqueous medium.[6] This minimizes the risk of precipitation.

  • Final Dilution: Add the required volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium or assay buffer. Mix immediately by gentle pipetting or inversion.

    • Important: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the biological system.[4]

Application Context: The CREB Signaling Pathway

Creb-IN-1 inhibits the CREB signaling pathway, a crucial cascade for gene transcription. Extracellular signals activate various kinases that converge on CREB in the nucleus.[7] These kinases phosphorylate CREB at Serine 133, enabling it to recruit co-activators like CREB-Binding Protein (CBP).[7][8] This complex then binds to cAMP Response Elements (CREs) on DNA to initiate the transcription of target genes.[][8]

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus receptor GPCR / RTK kinases Kinase Cascades (PKA, CaMK, ERK, Akt) receptor->kinases creb CREB kinases->creb pcreb p-CREB (Ser133) creb->pcreb Phosphorylation complex Transcriptional Complex pcreb->complex cbp CBP/p300 Co-activator cbp->complex dna DNA (CRE Site) complex->dna transcription Target Gene Transcription dna->transcription response Cellular Response (Proliferation, Survival, etc.) transcription->response signal Extracellular Signal (Hormones, Growth Factors) signal->receptor inhibitor Creb-IN-1 inhibitor->complex Inhibition of CREB/CBP Interaction

Caption: The CREB signaling pathway and the inhibitory action of Creb-IN-1.

Safety and Handling Precautions

  • Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[3] Avoid contact with skin and eyes.[3]

  • TFA Component: The trifluoroacetic acid salt is corrosive.[9][10] Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.[3]

  • Stability: The compound is stable under recommended storage conditions.[3] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3] The TFA salt is hygroscopic; keep the container tightly sealed to prevent moisture absorption.[9]

References

Application Notes and Protocols: Determining the Optimal Concentration of Creb-IN-1 TFA for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[1] In numerous cancers, including breast cancer, lung cancer, and acute myeloid leukemia, CREB is overexpressed and constitutively activated, contributing to tumor growth and progression.[1][2] This has made CREB an attractive therapeutic target for cancer drug development.[2][3] Creb-IN-1 TFA is a potent, orally active inhibitor of CREB.[3][4][5][6][7][8][9][10][11][12] These application notes provide detailed protocols for determining the optimal concentration of this compound for use in various cancer cell lines.

Quantitative Data Summary

The inhibitory concentration of this compound has been determined in breast cancer cell lines. This value serves as a crucial starting point for designing experiments in other cancer cell types. Researchers should empirically determine the optimal concentration for their specific cell line of interest.

CompoundCancer TypeAssayIC50Reference
This compoundBreast CancerNot Specified0.18 µM[3][4][5][6][7][8][9][10][11][12]

Signaling Pathway of CREB in Cancer

CREB is a convergence point for multiple signaling pathways that are frequently dysregulated in cancer. Upon activation by upstream kinases such as PKA, AKT, and MAPK, CREB is phosphorylated at Serine 133. This phosphorylation event facilitates the recruitment of the co-activator CREB-binding protein (CBP), leading to the transcription of target genes involved in cell survival and proliferation.

CREB_Signaling_Pathway CREB Signaling Pathway in Cancer cluster_upstream Upstream Activators cluster_kinases Kinase Cascades Growth Factors Growth Factors PKA PKA Growth Factors->PKA Hormones Hormones AKT AKT Hormones->AKT Stress Stress MAPK MAPK Stress->MAPK CREB CREB PKA->CREB P AKT->CREB P MAPK->CREB P pCREB p-CREB (Ser133) CREB->pCREB CBP CBP pCREB->CBP Recruitment Target Genes Proliferation & Survival Genes CBP->Target Genes Activation This compound This compound This compound->pCREB Inhibition

Caption: CREB activation and inhibition pathway.

Experimental Protocols

Determining the Optimal Concentration using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of choice using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a colorimetric assay that measures cell metabolic activity.[13][14][15]

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[13][14]

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete medium to create a series of concentrations (e.g., ranging from 0.01 µM to 100 µM). It is advisable to perform a wide range of dilutions initially, centered around the known IC50 of 0.18 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[16]

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Assessing CREB Inhibition by Western Blotting

This protocol is to confirm that this compound is inhibiting its target by measuring the levels of phosphorylated CREB (p-CREB) at Serine 133. A decrease in p-CREB levels indicates successful target engagement.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • RIPA lysis buffer with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-CREB (Ser133) and anti-CREB

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-CREB antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for total CREB levels, the membrane can be stripped and re-probed with an anti-CREB antibody.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-CREB to total CREB for each treatment condition.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal concentration and confirming the activity of this compound.

Experimental_Workflow Workflow for this compound Optimization cluster_prep Preparation cluster_viability Cell Viability Assay cluster_validation Target Validation A 1. Culture Cancer Cell Line C 3. Seed Cells in 96-well Plate A->C B 2. Prepare this compound Stock Solution D 4. Treat with Serial Dilutions of this compound B->D C->D E 5. Perform MTT Assay D->E F 6. Determine IC50 Value E->F G 7. Treat Cells with IC50 Concentration F->G H 8. Perform Western Blot for p-CREB G->H I 9. Analyze Downstream Effects (e.g., Apoptosis) G->I J Optimal Concentration Determined H->J I->J

Caption: General experimental workflow diagram.

Important Considerations

TFA Counter-ion: Creb-IN-1 is supplied as a trifluoroacetate (TFA) salt. It is important to be aware that TFA itself can have biological effects, including altering cell growth.[8] Therefore, it is crucial to include a vehicle control containing the same concentration of DMSO and, if possible, a TFA salt control to account for any potential off-target effects of the counter-ion.

Cell Line Variability: The optimal concentration of this compound will likely vary between different cancer cell lines due to differences in their genetic background and signaling pathway activation. It is essential to perform a dose-response curve for each new cell line being tested.

Solubility: Ensure that this compound is fully dissolved in the stock solution and that the final concentration in the cell culture medium does not lead to precipitation.

By following these detailed protocols and considering the key variables, researchers can confidently determine the optimal concentration of this compound for their specific cancer research applications.

References

Application Notes and Protocols for Utilizing Creb-IN-1 TFA in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor cAMP response element-binding protein (CREB) is a pivotal regulator of gene expression involved in cellular proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various malignancies and is implicated in the development of therapeutic resistance. Creb-IN-1 TFA (also known as 666-15) is a potent and selective small molecule inhibitor of CREB-mediated gene transcription. By disrupting the interaction between CREB and its coactivator, CREB-binding protein (CBP), this compound effectively downregulates the expression of CREB target genes, leading to anti-tumor activity.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in combination with other therapeutic agents. The provided protocols are based on preclinical studies and are intended to serve as a guide for researchers developing novel cancer therapies.

Rationale for Combination Therapies

The use of this compound in combination with other anticancer drugs is supported by a strong scientific rationale:

  • Overcoming Drug Resistance: CREB activation has been identified as a key mechanism of resistance to conventional chemotherapies and targeted agents.[1] By inhibiting CREB, this compound can resensitize resistant cancer cells to the cytotoxic effects of these drugs.

  • Synergistic Effects: Co-administration of this compound with other anticancer agents can lead to synergistic or additive effects, resulting in enhanced tumor cell killing at lower drug concentrations. This can potentially minimize off-target toxicities.

  • Targeting Multiple Pathways: Cancer is a multifactorial disease driven by alterations in numerous signaling pathways. A combination approach allows for the simultaneous targeting of distinct oncogenic pathways, reducing the likelihood of tumor escape and relapse.

  • Modulation of the Tumor Microenvironment: Emerging evidence suggests that CREB inhibition can modulate the tumor microenvironment by increasing the infiltration of immune cells.[2] This provides a strong basis for combining this compound with immunotherapies.

Data Presentation: Summary of Preclinical Combination Studies

The following tables summarize key quantitative data from preclinical studies investigating this compound in combination with other drugs.

Table 1: this compound in Combination with Chemotherapy

Cancer TypeCombination DrugThis compound (666-15) ConcentrationCombination Drug ConcentrationObserved EffectReference
Drug-Resistant Ovarian CancerDoxorubicinNot specified0.1, 1, 10, 25 µMSynergistic killing of MDR cells (CI < 1)[1]
Nasopharyngeal CarcinomaPaclitaxel1.2 µM10 nMInhibition of autophagy and increased sensitivity

Table 2: this compound in Combination with Other Small Molecules

Cancer TypeCombination DrugThis compound (666-15) ConcentrationCombination Drug ConcentrationObserved EffectReference
Breast Cancer653-47Various0.5 or 1.0 µMSynergistic inhibition of CREB-mediated gene transcription and cell growth (CI < 1.0)
Melanoma (BRAF mutant)BRAF inhibitor (Vemurafenib/Dabrafenib)Not specified in combinationNot specified in combinationCREB overexpression is linked to BRAF inhibitor resistance, suggesting a potential for combination.[3]

Table 3: this compound in Combination with Immunotherapy

Cancer TypeCombination DrugThis compound (666-15) AdministrationCombination Drug AdministrationObserved EffectReference
Pancreatic Canceranti-PD-1 monoclonal antibodyIn vivo treatmentIn vivo treatmentEnhanced anti-tumor benefits, attenuated immunosuppressive tumor microenvironment, and promoted effector T cell infiltration.[2]

Table 4: this compound in Combination with Antibiotics

ApplicationCombination DrugThis compound (666-15) Concentration/DoseCombination Drug Concentration/DoseObserved EffectReference
Antibacterial (Klebsiella pneumoniae)Polymyxin B50 µg/ml (in vitro), 1-10 mg/kg (in vivo)2 µg/ml (in vitro), 0.2 mg/kg (in vivo)Enhanced activity of Polymyxin B against K. pneumoniae in vitro and in vivo.

Signaling Pathways and Experimental Workflows

CREB_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_kinases Upstream Kinases cluster_nuclear Nuclear Events cluster_cellular_response Cellular Response Growth Factors Growth Factors MAPK MAPK Growth Factors->MAPK Hormones Hormones PKA PKA Hormones->PKA Stress Stress Stress->MAPK CREB CREB PKA->CREB Phosphorylation AKT AKT AKT->CREB Phosphorylation MAPK->CREB Phosphorylation pCREB p-CREB (Active) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruitment Gene_Transcription Gene Transcription CBP_p300->Gene_Transcription Activation Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival Drug Resistance Drug Resistance Gene_Transcription->Drug Resistance Creb_IN_1 This compound Creb_IN_1->pCREB Inhibition of CBP/p300 binding

In_Vitro_Synergy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture drug_prep Prepare Drug Dilutions (this compound & Drug B) cell_culture->drug_prep treatment Treat Cells with Single Agents and Combinations drug_prep->treatment incubation Incubate for 48-72h treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (Combination Index - CI) viability_assay->data_analysis synergy_determination CI < 1? data_analysis->synergy_determination synergistic Synergistic Effect synergy_determination->synergistic Yes additive_antagonistic Additive or Antagonistic Effect synergy_determination->additive_antagonistic No end End synergistic->end additive_antagonistic->end

In_Vivo_Combination_Workflow start Start xenograft Establish Tumor Xenografts in Immunocompromised Mice start->xenograft randomization Randomize Mice into Treatment Groups xenograft->randomization treatment_groups Vehicle Control This compound Alone Drug B Alone Combination randomization->treatment_groups treatment_admin Administer Treatments (e.g., i.p., oral) treatment_groups->treatment_admin monitoring Monitor Tumor Growth and Body Weight treatment_admin->monitoring endpoint Endpoint Reached (e.g., tumor volume, time) monitoring->endpoint data_collection Collect Tumors and Tissues for Analysis endpoint->data_collection analysis Analyze Tumor Growth Inhibition and Biomarkers data_collection->analysis end End analysis->end

Experimental Protocols

In Vitro Drug Combination and Synergy Analysis

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another drug on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (666-15)

  • Drug B (e.g., doxorubicin, paclitaxel)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Drug synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Drug B in complete cell culture medium.

  • Treatment:

    • Treat cells with a range of concentrations of this compound alone.

    • Treat cells with a range of concentrations of Drug B alone.

    • Treat cells with various combinations of this compound and Drug B at a constant ratio (e.g., based on their respective IC50 values).

    • Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each drug alone.

    • Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

In Vivo Xenograft Model for Combination Therapy Evaluation

Objective: To evaluate the in vivo efficacy of this compound in combination with another drug in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (666-15) formulated for in vivo use

  • Drug B formulated for in vivo use

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in sterile PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Drug B alone

    • Group 4: this compound + Drug B

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage). Dosing should be based on previous single-agent efficacy and toxicity studies.

  • Tumor and Body Weight Measurement: Measure tumor volume (using the formula: (Length x Width²)/2) and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the differences between treatment groups.

    • Monitor for any signs of toxicity, such as significant body weight loss.

  • Optional Post-study Analysis: At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or Western blotting to confirm target engagement.

Conclusion

The preclinical data strongly suggest that inhibiting CREB with this compound is a promising strategy for enhancing the efficacy of various anticancer therapies. The provided application notes and protocols offer a framework for researchers to design and execute robust combination studies. Further investigation into novel combinations, particularly with targeted and immunotherapeutic agents, is warranted to fully realize the therapeutic potential of this compound in the treatment of cancer.

References

Application Notes and Protocols for Creb-IN-1 TFA in Synaptic Plasticity and Memory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a critical transcription factor that plays a pivotal role in the molecular mechanisms underlying synaptic plasticity and the formation of long-term memory.[1][2][3] Activated CREB modulates the transcription of genes essential for the structural and functional changes at synapses that support memory consolidation.[2][4] Dysregulation of CREB signaling has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[5]

Creb-IN-1 TFA is a potent and selective small molecule inhibitor of CREB-mediated gene transcription. While specific data for a compound named "this compound" is not publicly available, this document will provide detailed application notes and protocols based on the properties and experimental applications of a well-characterized CREB inhibitor, 666-15 , which functions by disrupting the interaction between CREB and its coactivator, CREB-binding protein (CBP).[6][7][8] This information is intended to serve as a comprehensive guide for researchers utilizing CREB inhibitors to investigate synaptic plasticity and memory. The trifluoroacetic acid (TFA) salt form is common for peptide and small molecule inhibitors to ensure stability and solubility.[9]

Mechanism of Action

This compound is presumed to act as an inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP/p300.[6][7] This interaction is a crucial step for the initiation of CREB-dependent gene transcription. By blocking this protein-protein interaction, this compound prevents the recruitment of the transcriptional machinery to the promoters of CREB target genes, thereby inhibiting the expression of genes required for long-lasting synaptic changes.

Quantitative Data

The following table summarizes key quantitative data for the representative CREB inhibitor 666-15, which can be used as a starting point for designing experiments with this compound.

ParameterValueCell Line / SystemReference
IC50 (CREB-mediated transcription) 0.081 ± 0.04 µMHEK 293T cells[6][8]
In Vivo Efficacy Complete tumor growth suppressionMDA-MB-468 xenograft model[6][8]

Signaling Pathway

The following diagram illustrates the signaling pathway leading to CREB activation and its inhibition by a CREB inhibitor like this compound.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Neurotransmitters RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK GPCR_Ligands GPCR Ligands (e.g., Serotonin) GPCR G-Protein Coupled Receptor (GPCR) GPCR_Ligands->GPCR Ras Ras RTK->Ras AC Adenylyl Cyclase (AC) GPCR->AC Ca2 Ca²⁺ GPCR->Ca2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pCREB p-CREB (Ser133) ERK->pCREB P cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->pCREB P CaMK CaMKIV CaMK->pCREB P Ca2->CaMK CREB CREB CBP CBP/p300 Gene_Transcription Target Gene Transcription (e.g., c-fos, BDNF) pCREB->Gene_Transcription binds with CBP Creb_IN_1 This compound Creb_IN_1->pCREB Inhibits interaction

Caption: CREB signaling pathway and point of inhibition.

Experimental Protocols

In Vitro Assay: Inhibition of CREB-mediated Transcription

This protocol describes a luciferase reporter assay to quantify the inhibitory effect of this compound on CREB-mediated gene transcription in a cell-based model.

Materials:

  • HEK 293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • CRE-luciferase reporter plasmid (containing tandem repeats of the cAMP response element)

  • pRL-TK Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Forskolin (to stimulate cAMP production)

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the pRL-TK Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with 10 µM forskolin for 6 hours to induce CREB-dependent transcription.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the percentage of inhibition of CREB-mediated transcription for each concentration of this compound compared to the forskolin-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

In_Vitro_Workflow Start Start Seed_Cells Seed HEK 293T cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with CRE-luciferase and Renilla plasmids Seed_Cells->Transfect Incubate_24h Incubate for 24 hours Transfect->Incubate_24h Pretreat Pre-treat with This compound or vehicle Incubate_24h->Pretreat Stimulate Stimulate with Forskolin Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize data and calculate IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro CREB reporter assay.

Ex Vivo Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices to assess the effect of this compound on LTP, a cellular correlate of learning and memory.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Vibratome

  • Dissection tools

  • Artificial cerebrospinal fluid (aCSF), cutting and recording solutions

  • Carbogen gas (95% O2 / 5% CO2)

  • Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

  • Perfusion system

  • This compound (dissolved in DMSO, then diluted in aCSF)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated cutting aCSF.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction and Drug Application:

    • After recording a stable baseline for at least 20 minutes, apply this compound (at the desired concentration) or vehicle to the perfusion bath.

    • Continue recording for another 20-30 minutes in the presence of the drug.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue to record fEPSPs for at least 60 minutes post-HFS.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the average baseline slope.

    • Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups. A significant reduction in the potentiation in the presence of the inhibitor would indicate its effect on LTP.

LTP_Workflow Start Start Prepare_Slices Prepare acute hippocampal slices Start->Prepare_Slices Recover_Slices Allow slices to recover Prepare_Slices->Recover_Slices Establish_Baseline Establish stable fEPSP baseline recording Recover_Slices->Establish_Baseline Apply_Drug Apply this compound or vehicle Establish_Baseline->Apply_Drug Induce_LTP Induce LTP with high-frequency stimulation Apply_Drug->Induce_LTP Record_Post_LTP Record fEPSPs for 60 minutes post-LTP Induce_LTP->Record_Post_LTP Analyze_Data Analyze and compare LTP magnitude Record_Post_LTP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for ex vivo LTP experiment.

In Vivo Behavioral Assay: Sucrose Preference Test

This protocol describes a behavioral test to assess the impact of in vivo administration of this compound on reward-related memory, which is dependent on synaptic plasticity in brain regions like the nucleus accumbens.[5]

Materials:

  • Rodents (e.g., mice or rats)

  • Standard housing cages

  • Two drinking bottles per cage

  • 1% sucrose solution

  • This compound (formulated for in vivo administration, e.g., in saline with a solubilizing agent)

  • Vehicle control solution

  • Scale for weighing bottles

Procedure:

  • Acclimation and Baseline:

    • House the animals individually.

    • For two days, provide two bottles in each cage, both filled with water, to acclimate the animals to the two-bottle setup.

    • For the next two days, provide one bottle with 1% sucrose solution and one with water. Measure the consumption from each bottle over 24 hours to establish a baseline preference. The position of the bottles should be switched daily to avoid place preference.

  • Drug Administration:

    • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection or intracerebroventricular infusion) at a predetermined time before the test.

  • Testing:

    • Following drug administration, present the animals with one bottle of 1% sucrose solution and one bottle of water for a 24-hour period.

    • Measure the amount of liquid consumed from each bottle by weighing them before and after the test period.

  • Data Analysis:

    • Calculate the sucrose preference for each animal as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%.

    • Compare the sucrose preference between the this compound-treated and vehicle-treated groups. A significant alteration in sucrose preference may indicate an effect of the CREB inhibitor on reward-related memory and motivation.

Behavioral_Workflow Start Start Acclimation Acclimate animals to two-bottle setup Start->Acclimation Establish_Baseline Establish baseline sucrose preference Acclimation->Establish_Baseline Administer_Drug Administer this compound or vehicle Establish_Baseline->Administer_Drug Perform_Test Perform sucrose preference test Administer_Drug->Perform_Test Measure_Consumption Measure liquid consumption Perform_Test->Measure_Consumption Analyze_Data Calculate and compare sucrose preference Measure_Consumption->Analyze_Data End End Analyze_Data->End

Caption: Workflow for sucrose preference test.

Conclusion

This compound, as a representative CREB inhibitor, is a valuable tool for elucidating the role of CREB-mediated transcription in synaptic plasticity and memory formation. The provided application notes and detailed protocols for in vitro, ex vivo, and in vivo studies offer a robust framework for researchers to investigate the intricate molecular mechanisms governing learning and memory and to explore the therapeutic potential of targeting the CREB signaling pathway. Careful dose-response studies and appropriate controls are essential for the successful application of this and other pharmacological inhibitors in neuroscience research.

References

Application Notes and Protocols: Creb-IN-1 TFA in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a critical transcription factor that plays a pivotal role in neuronal survival, synaptic plasticity, and memory formation.[1][2] Dysregulation of CREB signaling has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.[3][4][5] Consequently, pharmacological modulation of the CREB pathway presents a promising therapeutic avenue for these debilitating conditions.

Creb-IN-1 TFA is a potent, orally active inhibitor of CREB-mediated gene transcription.[6][7] While its development has primarily focused on oncology, its mechanism of action holds significant potential for elucidating the role of CREB in neurodegeneration and for evaluating the therapeutic consequences of CREB inhibition in preclinical models of these diseases. This document provides detailed application notes and protocols for the use of this compound in neurodegenerative disease research.

Mechanism of Action

This compound is a prodrug of the potent CREB inhibitor 666-15.[6][8] Following administration, it is converted to the active compound, which then inhibits the transcriptional activity of CREB. The precise molecular interaction is not fully elucidated in the public domain but is understood to interfere with CREB-mediated gene transcription.[6][9] By inhibiting CREB, this compound can be used to probe the functional consequences of reduced CREB activity in various cellular and animal models of neurodegenerative diseases.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active form, 666-15, primarily derived from oncology-focused studies.[6][9]

Table 1: In Vitro Activity of this compound and 666-15

CompoundAssayCell LineIC₅₀ / GI₅₀ (µM)Reference
This compound (as phosphate 3)CREB-mediated gene transcriptionHEK293T0.18[6]
This compound (as phosphate 3)Cell Growth InhibitionMDA-MB-231 (Breast Cancer)0.38[6]
This compound (as phosphate 3)Cell Growth InhibitionMDA-MB-468 (Breast Cancer)0.021[6]
666-15CREB-mediated gene transcriptionHEK293T0.081 ± 0.04[9]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Administration RouteDose (mg/kg)Oral Bioavailability (%)Reference
Oral (PO)2038[6]
Intravenous (IV)5N/A[6]
Intraperitoneal (IP)10N/A[6]

Signaling Pathway and Experimental Workflow

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotransmitters Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Growth_Factors Growth_Factors Growth_Factors->Receptors Second_Messengers Second Messengers (cAMP, Ca2+) Receptors->Second_Messengers Kinases Kinases (PKA, CaMKs, etc.) Second_Messengers->Kinases CREB_inactive CREB Kinases->CREB_inactive Phosphorylation pCREB pCREB CREB_inactive->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 recruits CRE CRE pCREB->CRE CBP_p300->CRE Gene_Transcription Gene Transcription (BDNF, Bcl-2, etc.) CRE->Gene_Transcription Creb_IN_1_TFA This compound Creb_IN_1_TFA->pCREB Inhibits Transcription

Caption: CREB signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Efficacy Study (e.g., Alzheimer's Mouse Model) Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Treatment Induce Neurotoxicity (e.g., MPP+, Aβ oligomers) Cell_Culture->Toxin_Treatment Creb_IN_1_Treatment Treat with this compound (Dose-response) Toxin_Treatment->Creb_IN_1_Treatment Assess_Viability Assess Cell Viability (MTT, LDH assay) Creb_IN_1_Treatment->Assess_Viability Assess_Apoptosis Assess Apoptosis (Caspase-3, TUNEL) Creb_IN_1_Treatment->Assess_Apoptosis Assess_CREB Western Blot for pCREB/CREB Creb_IN_1_Treatment->Assess_CREB Animal_Model Transgenic Mouse Model (e.g., 5XFAD) Drug_Administration Administer this compound (e.g., oral gavage) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze) Drug_Administration->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Histopathology Immunohistochemistry (Aβ plaques, p-tau) Tissue_Collection->Histopathology Biochemical_Analysis Western Blot/ELISA (pCREB, BDNF) Tissue_Collection->Biochemical_Analysis

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship Neurodegenerative_Disease Neurodegenerative Disease (e.g., Alzheimer's) CREB_Dysregulation CREB Dysregulation (Reduced Activity) Neurodegenerative_Disease->CREB_Dysregulation Neuronal_Dysfunction Neuronal Dysfunction & Cell Death CREB_Dysregulation->Neuronal_Dysfunction Creb_IN_1_Application Application of This compound CREB_Inhibition Further Inhibition of CREB Activity Creb_IN_1_Application->CREB_Inhibition Hypothesized_Outcome Hypothesized Outcome: Exacerbation of Pathology (Model Validation) CREB_Inhibition->Hypothesized_Outcome Alternative_Hypothesis Alternative Hypothesis: Neuroprotection (if CREB hyperactivity is pathogenic) CREB_Inhibition->Alternative_Hypothesis

Caption: Logical relationship of this compound application in a neurodegenerative model.

Experimental Protocols

Disclaimer: The following protocols for neurodegenerative disease models are proposed based on standard methodologies and have not been specifically published for this compound. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells (Parkinson's Disease Model)

Objective: To determine if this compound modulates MPP+-induced neurotoxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • Caspase-3 Activity Assay Kit

  • TUNEL Assay Kit

  • Antibodies: anti-pCREB (Ser133), anti-CREB, anti-β-actin

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells in 96-well plates for viability assays or 6-well plates for protein analysis at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 2 hours.

    • Induce neurotoxicity by adding MPP+ (final concentration, e.g., 1 mM) to the culture medium.

    • Include control groups: vehicle control (DMSO), MPP+ only, and this compound only.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

  • Assessment of Apoptosis:

    • Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric assay kit.

    • TUNEL Assay: Fix the cells and perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.

  • Western Blot Analysis:

    • Lyse cells from the 6-well plates and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against pCREB, total CREB, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

Protocol 2: In Vivo Efficacy Study in a 5XFAD Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of oral administration of this compound on cognitive function and amyloid pathology in a transgenic mouse model of Alzheimer's disease.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Morris Water Maze apparatus

  • Antibodies for immunohistochemistry: anti-Aβ (e.g., 6E10), anti-p-tau (e.g., AT8)

  • ELISA kits for Aβ₄₀ and Aβ₄₂

Procedure:

  • Animal Grouping and Treatment:

    • Use 6-month-old 5XFAD and wild-type mice.

    • Divide the 5XFAD mice into two groups: vehicle-treated and this compound-treated.

    • Administer this compound (e.g., 20 mg/kg) or vehicle daily via oral gavage for 4 weeks.[6]

  • Behavioral Testing (Morris Water Maze):

    • During the final week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase: Train the mice to find a hidden platform for 5 consecutive days (4 trials per day).

    • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Harvest the brains. Hemisect one hemisphere for immunohistochemistry (fix in 4% paraformaldehyde) and the other for biochemical analysis (snap-freeze in liquid nitrogen).

  • Immunohistochemistry:

    • Prepare cryosections of the fixed brain tissue.

    • Perform immunohistochemical staining for Aβ plaques and phosphorylated tau.

    • Quantify the plaque burden and tau pathology in the hippocampus and cortex using image analysis software.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue.

    • Measure the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ using specific ELISA kits.

    • Perform Western blot analysis on brain homogenates to assess the levels of pCREB, total CREB, and downstream targets like BDNF.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[10]

Conclusion

This compound is a valuable research tool for investigating the role of CREB in the context of neurodegenerative diseases. Its oral bioavailability makes it particularly suitable for in vivo studies. While its application in neurodegeneration is still exploratory, the provided protocols offer a framework for researchers to begin to unravel the complex role of CREB in these disorders. It is important to note that since CREB is a key factor in neuronal survival, its inhibition might exacerbate neurodegeneration, a hypothesis that can be tested using this compound in relevant disease models. Conversely, in specific contexts where CREB hyperactivity might be detrimental, this compound could have neuroprotective effects. Careful experimental design and thorough analysis are crucial to interpreting the outcomes of such studies.

References

Troubleshooting & Optimization

Navigating the Challenges of Creb-IN-1 TFA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potent and orally active CREB inhibitor, Creb-IN-1 TFA, holds significant promise in research, particularly in oncology. However, its handling and use in experimental settings can present challenges related to its solubility and stability. This technical support center provides a comprehensive guide to understanding and overcoming these issues, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the TFA salt form significant?

Creb-IN-1 is a potent inhibitor of the cAMP response element-binding protein (CREB), a key transcription factor involved in various cellular processes, including cell growth, differentiation, and survival. It is often supplied as a trifluoroacetate (TFA) salt. TFA is used during the purification process of synthetic peptides and small molecules. While it aids in obtaining a high-purity product, residual TFA can influence the compound's physicochemical properties, including its solubility and stability, and may have off-target effects in sensitive biological assays.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of the compound, adhere to the following storage guidelines:

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Q3: In which solvents is this compound soluble?

Q4: How can I prepare a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For cell-based assays, this stock can then be serially diluted in the aqueous culture medium to the desired final concentration. This approach minimizes the risk of precipitation in your experimental setup.

Q5: What are the potential stability issues with this compound in solution?

The stability of this compound in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light. As a TFA salt, the compound's stability in aqueous solutions might be limited. It is advisable to prepare fresh dilutions from the frozen stock for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer/media Low aqueous solubility of the compound.- Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is within the tolerance limits of your experimental system. - Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous medium. - Consider using a different buffer system or adding solubilizing agents, after validating their compatibility with your assay.
Inconsistent experimental results Degradation of the compound in stock or working solutions.- Prepare fresh working solutions for each experiment from a recently prepared stock. - Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. - Protect solutions from light and store at the recommended temperature.
Unexpected biological effects Off-target effects of the TFA counter-ion.- If TFA interference is suspected, consider performing a salt exchange to a more biologically compatible salt, such as hydrochloride (HCl). - Run a vehicle control with the same concentration of TFA to assess its contribution to the observed effects.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method to estimate the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol, PBS)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.

  • Vortex the vials vigorously for an extended period (e.g., 1-2 hours) to ensure maximum dissolution.

  • Equilibrate the solutions at a constant temperature for a set period (e.g., 24 hours) to allow undissolved compound to settle.

  • Centrifuge the vials at high speed to pellet any remaining solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • The determined concentration represents the solubility of this compound in that solvent at that temperature.

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound under specific experimental conditions.

Materials:

  • This compound stock solution

  • Experimental buffer/medium

  • Incubator or water bath set to the desired temperature

  • HPLC or LC-MS

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the desired concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots under the conditions you wish to test (e.g., different temperatures, light exposure).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Immediately analyze the concentration of the intact this compound in each aliquot using a stability-indicating analytical method like HPLC or LC-MS. This will allow you to quantify the parent compound and any potential degradation products.

  • Plot the concentration of this compound over time to determine its degradation rate under the tested conditions.

Visualizing Key Pathways and Workflows

To aid in understanding the context of this compound's application and evaluation, the following diagrams illustrate the CREB signaling pathway and a general experimental workflow for assessing compound stability.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Hormones) Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., PKA, MAPK, CaMK) Receptor->Signaling_Cascade CREB CREB Signaling_Cascade->CREB Phosphorylation pCREB p-CREB (Active) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruitment CRE CRE (DNA) pCREB->CRE Binding Gene_Transcription Target Gene Transcription CBP_p300->Gene_Transcription CRE->Gene_Transcription

Caption: The CREB signaling pathway is initiated by extracellular signals, leading to the activation of CREB in the nucleus and subsequent gene transcription.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Solution Prepare this compound in experimental buffer Incubate Incubate aliquots under different conditions (Temp, Light, etc.) Prep_Solution->Incubate Sample Collect aliquots at various time points Incubate->Sample Analyze Analyze compound concentration (HPLC/LC-MS) Sample->Analyze Plot Plot concentration vs. time Analyze->Plot

Caption: A generalized workflow for assessing the stability of this compound in a solution over time under various experimental conditions.

troubleshooting Creb-IN-1 tfa experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Creb-IN-1 TFA.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed

If you are not observing the expected biological effect of this compound in your experiments, consider the following potential causes and solutions.

Potential Causes:

  • Compound Degradation: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.

  • Suboptimal Concentration: The effective concentration of the inhibitor can vary significantly between different cell lines and experimental conditions.

  • Insolubility: The compound may not be fully dissolved in the vehicle solvent or may precipitate out of the cell culture medium.

  • Cell Line Insensitivity: The targeted CREB signaling pathway may not be critical for the phenotype being studied in your specific cell model.

  • Experimental Error: Pipetting inaccuracies, incorrect cell seeding densities, or contamination can all lead to unreliable results.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Purchase this compound from a reputable supplier.

    • Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots.

  • Optimize Inhibitor Concentration:

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 value.

  • Address Solubility Issues:

    • Ensure the compound is fully dissolved in the stock solution (typically DMSO). Gentle warming or vortexing may be necessary.

    • When diluting the stock solution into aqueous cell culture medium, do so quickly and mix thoroughly to prevent precipitation.

    • Visually inspect the media for any signs of precipitation after adding the inhibitor.

    • Consider using a lower final concentration of DMSO (typically ≤ 0.1%) in your experiment to minimize solvent effects.

  • Confirm Target Engagement:

    • If possible, perform a Western blot to assess the phosphorylation status of CREB (p-CREB at Ser133) with and without the inhibitor to confirm that the inhibitor is engaging its target.

  • Review Experimental Protocol:

    • Double-check all calculations and pipetting volumes.

    • Ensure consistent cell seeding and treatment durations.

    • Regularly test for mycoplasma contamination in your cell cultures.

Issue 2: Observed Cellular Toxicity

Unintended cytotoxicity can confound experimental results. The following steps can help determine if the observed toxicity is a specific effect of CREB inhibition or an off-target effect.

Potential Causes:

  • High Inhibitor Concentration: Excessive concentrations of this compound can lead to off-target effects and general toxicity.

  • Solvent Toxicity: High concentrations of the vehicle solvent (e.g., DMSO) can be toxic to cells.

  • Compound Instability: Degradation of the compound in culture media could lead to the formation of toxic byproducts.

  • On-Target Toxicity: In some cell lines, inhibition of the CREB pathway may genuinely lead to cell death.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay:

    • Treat cells with a range of this compound concentrations and a vehicle control.

    • Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which toxicity occurs.

  • Optimize Vehicle Control:

    • Ensure the final concentration of the vehicle solvent in your experiments is consistent across all conditions and is at a non-toxic level for your cells.

  • Assess Time-Dependent Toxicity:

    • Evaluate cell viability at different time points after treatment to understand the kinetics of any toxic effects.

  • Include a Positive Control for Apoptosis/Cell Death:

    • Use a known inducer of cell death in your cell line to validate your toxicity assay.

  • Consider a Rescue Experiment:

    • If possible, try to rescue the toxic phenotype by overexpressing a downstream target of CREB to confirm the effect is on-target.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Q2: How should I store this compound stock solutions?

A2: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: What is the known IC50 of this compound?

A3: this compound has a reported IC50 of 0.18 μM for inhibiting CREB.[1]

Q4: Can I use this compound in animal studies?

A4: Yes, this compound is reported to be orally active.[1]

Q5: My cells are detaching after treatment with this compound. What should I do?

A5: Cell detachment can be a sign of cytotoxicity. Refer to the "Observed Cellular Toxicity" troubleshooting guide to determine the cause and appropriate steps to mitigate this issue.

Q6: How can I confirm that this compound is inhibiting CREB in my cells?

A6: A common method is to perform a Western blot to measure the levels of phosphorylated CREB (p-CREB) at the Serine 133 residue, which is critical for its activity. A successful inhibition should show a decrease in p-CREB levels.

Quantitative Data

ParameterValueReference
IC50 0.18 μM[1]

Experimental Protocols

General Protocol for Cell-Based Assay with this compound

This protocol provides a general framework. Specific details such as cell seeding density, treatment duration, and inhibitor concentration should be optimized for your particular experiment.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Appropriate cell culture medium and supplements

  • Multi-well cell culture plates

  • Your chosen cell line

  • Reagents for your specific downstream assay (e.g., cell viability, gene expression)

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently warm or vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and recover overnight.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration. This will need to be optimized for your specific assay.

  • Downstream Analysis:

    • After the incubation period, perform your chosen assay to measure the biological effect of the inhibitor (e.g., Western blot for p-CREB, cell viability assay, qPCR for target gene expression).

Visualizations

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Hormones Hormones Hormones->Receptors Neurotransmitters Neurotransmitters Neurotransmitters->Receptors PKA PKA Receptors->PKA MAPK MAPK Receptors->MAPK CaMK CaMK Receptors->CaMK CREB CREB PKA->CREB phosphorylates MAPK->CREB phosphorylates CaMK->CREB phosphorylates p-CREB p-CREB CREB->p-CREB CBP/p300 CBP/p300 p-CREB->CBP/p300 recruits Gene Transcription Gene Transcription CBP/p300->Gene Transcription initiates Creb-IN-1_TFA This compound Creb-IN-1_TFA->CREB inhibits

Caption: Simplified CREB signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in Multi-well Plate D Treat Cells with Inhibitor and Vehicle Control B->D C->D E Incubate for Optimized Duration D->E F Perform Downstream Assay (e.g., Western Blot, Viability) E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting_Logic Start Experiment Fails: No or Inconsistent Effect Check_Compound Verify Compound Integrity (Fresh Stock, Storage) Start->Check_Compound Check_Concentration Optimize Concentration (Dose-Response) Check_Compound->Check_Concentration If OK Success Problem Resolved Check_Compound->Success If Issue Found Check_Solubility Address Solubility Issues (Precipitation, Solvent %) Check_Concentration->Check_Solubility If OK Check_Concentration->Success If Issue Found Check_Target Confirm Target Engagement (p-CREB Western Blot) Check_Solubility->Check_Target If OK Check_Solubility->Success If Issue Found Review_Protocol Review Experimental Protocol (Pipetting, Seeding) Check_Target->Review_Protocol If OK Check_Target->Success If Issue Found Review_Protocol->Success If OK

Caption: A logical troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Managing Small Molecule Inhibitor Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study with the CREB Inhibitor 666-15

This technical support guide addresses a common challenge faced by researchers: the precipitation of small molecule inhibitors in cell culture media. While the initial query concerned "Creb-IN-1 TFA," this specific compound is not readily found in commercial catalogs or scientific literature. Therefore, this guide will use the potent and well-characterized CREB inhibitor, 666-15 , as a representative example to illustrate the principles and troubleshooting steps applicable to many hydrophobic small molecules, including those with a trifluoroacetate (TFA) salt form.

Frequently Asked Questions (FAQs)

Q1: My CREB inhibitor, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening?

A1: This is a common solubility issue. Most cell culture media are aqueous-based, while many small molecule inhibitors, like 666-15, are hydrophobic.[1] Dimethyl sulfoxide (DMSO) is an excellent organic solvent for these compounds, but when the concentrated DMSO stock is diluted into the large volume of aqueous media, the inhibitor's local concentration may exceed its solubility limit in the mixed solvent, causing it to precipitate out of solution.[1]

Q2: Is the trifluoroacetate (TFA) salt contributing to the precipitation or causing other issues?

A2: While the TFA salt form generally aids in the initial solubilization of lyophilized compounds, residual TFA in your final culture medium can have biological effects. Studies have shown that TFA salts can sometimes inhibit cell proliferation, which could be an unwanted variable in your experiment. However, the primary cause of precipitation is more likely the low aqueous solubility of the inhibitor itself, rather than the TFA counter-ion.

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

A3: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, though the ideal concentration is typically below 0.1%. It is crucial to perform a dose-response experiment for your specific cell line to determine its DMSO tolerance. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.

Q4: Can I just filter out the precipitate and use the remaining solution?

A4: This is not recommended. Filtering will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The goal is to prevent precipitation in the first place.

Troubleshooting Guide

Issue: Precipitate Formation in Culture Media

1. Optimize the Solubilization and Dilution Protocol:

  • Problem: Adding a highly concentrated DMSO stock directly to the culture medium.

  • Solution: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in DMSO to create intermediate stocks before making the final dilution into the pre-warmed culture medium. This gradual dilution helps to avoid shocking the compound out of solution.

2. Adjust the Final DMSO Concentration:

  • Problem: The final DMSO concentration in the culture medium is too low to maintain the inhibitor's solubility.

  • Solution: While keeping cell health in mind, you might need to slightly increase the final DMSO concentration. Determine the highest non-toxic DMSO concentration for your cells and adjust your stock concentrations accordingly.

3. Utilize Sonication:

  • Problem: The inhibitor is not fully dissolving in the final working solution.

  • Solution: After diluting the inhibitor into the culture medium, briefly sonicate the solution in a water bath. This can help to break up small aggregates and improve dissolution.

4. Consider the Use of Pluronic F-68:

  • Problem: Persistent precipitation even after optimizing the protocol.

  • Solution: For some challenging compounds, adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to increase the solubility of hydrophobic molecules. However, you must test for any effects of the surfactant on your cells.

Data Presentation

The following table summarizes the solubility and activity of the CREB inhibitor 666-15, which can be used as a reference when preparing your experiments.

Parameter Value Solvent/Assay Conditions Reference
Solubility in DMSO 100 mg/mL-[2]
IC50 (CREB-mediated transcription) 81 nMHEK 293T cells[3][4]
GI50 (A549 cells) 0.47 µM72-hour incubation[3]
GI50 (MCF-7 cells) 0.31 µM72-hour incubation[3]
GI50 (MDA-MB-231 cells) 73 nM72-hour incubation[3]
GI50 (MDA-MB-468 cells) 46 nM72-hour incubation[3]

Experimental Protocols

Protocol 1: Preparation of 666-15 Working Solution
  • Prepare a 10 mM stock solution in DMSO:

    • Based on the molecular weight of 666-15 (free base: 584.06 g/mol ), weigh out the appropriate amount of the solid compound.

    • Dissolve in 100% sterile DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare intermediate dilutions in DMSO:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in 100% DMSO to get closer to your final working concentration (e.g., 1 mM, 100 µM).

  • Prepare the final working solution in culture medium:

    • Pre-warm your complete cell culture medium to 37°C.

    • Add the appropriate volume of the intermediate DMSO stock to the pre-warmed medium to achieve your desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).

    • Mix immediately by gentle vortexing or inversion.

Protocol 2: Cell-Based Assay for CREB Inhibition

This protocol is based on a reporter assay in HEK 293T cells.[5][6]

  • Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Transfection (if using a reporter plasmid): Transfect cells with a CRE-luciferase reporter plasmid according to the manufacturer's protocol.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of 666-15 in complete culture medium as described in Protocol 1.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 666-15. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 30 minutes.

  • Stimulation:

    • Add an agent to stimulate the CREB pathway, such as forskolin (final concentration of 10 µM), to all wells except for the unstimulated control.[6]

    • Incubate for the desired time (e.g., 6-24 hours).

  • Assay: Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

Visualizations

CREB Signaling Pathways

The following diagram illustrates the major signaling pathways that converge on the activation of the transcription factor CREB.

CREB_Signaling Extracellular_Signals Growth Factors, Hormones, Neurotransmitters GPCR GPCR Extracellular_Signals->GPCR RTK RTK Extracellular_Signals->RTK AC Adenylyl Cyclase GPCR->AC PLC PLC GPCR->PLC Ras Ras RTK->Ras PI3K PI3K RTK->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB (inactive) PKA->CREB phosphorylates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 CaMK CaMK Ca2->CaMK CaMK->CREB phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB phosphorylates Akt Akt PI3K->Akt Akt->CREB phosphorylates pCREB pCREB (active) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 recruits Gene_Transcription Gene Transcription CBP_p300->Gene_Transcription initiates Inhibitor 666-15 Inhibitor->pCREB inhibits transcription

Caption: Major signaling pathways leading to CREB activation.

Experimental Workflow for Testing CREB Inhibitor

This diagram outlines the general workflow for assessing the efficacy of a CREB inhibitor in a cell-based assay.

Experimental_Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Inhibitor Treat with 666-15 (and vehicle control) Seed_Cells->Treat_Inhibitor Stimulate_Pathway Stimulate CREB Pathway (e.g., with Forskolin) Treat_Inhibitor->Stimulate_Pathway Incubate Incubate Stimulate_Pathway->Incubate Measure_Endpoint Measure Endpoint (e.g., Reporter Assay, qPCR) Incubate->Measure_Endpoint Analyze_Data Analyze Data and Determine IC50/GI50 Measure_Endpoint->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic rect_node rect_node Precipitation Precipitation Observed? Check_Protocol Review Solubilization Protocol Precipitation->Check_Protocol Yes Resolved Issue Resolved Precipitation->Resolved No Serial_Dilution Using Serial Dilution in DMSO? Check_Protocol->Serial_Dilution Implement_Serial_Dilution Implement Serial Dilution Protocol Serial_Dilution->Implement_Serial_Dilution No Check_DMSO_Conc Check Final DMSO Concentration Serial_Dilution->Check_DMSO_Conc Yes Implement_Serial_Dilution->Check_Protocol Is_DMSO_Tolerable Is [DMSO] at Max Tolerable Level? Check_DMSO_Conc->Is_DMSO_Tolerable Increase_DMSO Consider Increasing [DMSO] (with caution) Is_DMSO_Tolerable->Increase_DMSO No Try_Sonication Try Brief Sonication Is_DMSO_Tolerable->Try_Sonication Yes Increase_DMSO->Check_Protocol Still_Precipitates1 Still Precipitates? Try_Sonication->Still_Precipitates1 Consider_Surfactant Consider Pluronic F-68 (with validation) Still_Precipitates1->Consider_Surfactant Yes Still_Precipitates1->Resolved No Still_Precipitates2 Still Precipitates? Still_Precipitates2->Resolved No Consult_Support Consult Technical Support Still_Precipitates2->Consult_Support Yes Consider_Surfactant->Still_Precipitates2

References

long-term stability of Creb-IN-1 tfa in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Creb-IN-1 TFA

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the storage, handling, and troubleshooting of this compound, with a specific focus on its long-term stability in DMSO at -20°C.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term stability, this compound as a powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C.[1] The container should be kept tightly sealed in a cool, well-ventilated area away from direct sunlight.[1]

Q2: How long is this compound stable in a DMSO stock solution at -20°C?

A: While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, general best practices for peptide-like small molecules suggest that stability can be maintained for several months at -20°C, provided proper handling procedures are followed. However, for storage exceeding a few weeks, -80°C is the recommended temperature to minimize degradation.[1] For critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks on stored solutions.

Q3: What is the purpose of the Trifluoroacetic Acid (TFA) salt, and does it impact stability?

A: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides and other synthetic molecules, resulting in the formation of a TFA salt.[2][3] The TFA counterion helps to improve the solubility and stability of the compound in its solid form.[3] While the TFA salt is generally stable, its presence can sometimes affect biological assays.[2][3] However, under recommended storage conditions, the TFA salt itself is not expected to be a primary driver of instability for the parent molecule.

Q4: Can I subject my DMSO stock solution of this compound to multiple freeze-thaw cycles?

A: It is highly recommended to minimize freeze-thaw cycles. Repeated cycling can introduce moisture, increase the risk of precipitation, and potentially accelerate degradation. Best practice is to aliquot the DMSO stock solution into single-use volumes upon initial preparation. This ensures that the main stock remains frozen and undisturbed.

Q5: What are the visual signs of this compound degradation or instability in DMSO?

A: Visual indicators of potential degradation or instability include a change in the color of the solution, the appearance of cloudiness, or the formation of visible precipitate that does not redissolve upon gentle warming and vortexing. However, significant degradation can occur without any visible changes. Therefore, functional or analytical validation is the most reliable method to confirm compound integrity.

Q6: What is the mechanism of action for Creb-IN-1?

A: Creb-IN-1 is an inhibitor of the cAMP response element-binding protein (CREB). CREB is a transcription factor that plays a crucial role in various cellular processes, including cell survival, proliferation, and differentiation, by binding to specific DNA sequences (cAMP response elements) in the promoter regions of target genes.[4] Inhibition of CREB function is a key area of research in fields such as oncology and neuroscience.

Data Summary: Storage Recommendations

The following table summarizes the recommended storage conditions and general stability expectations for this compound.

FormStorage TemperatureRecommended DurationNotes
Powder (Lyophilized) -20°C> 1 yearKeep tightly sealed and protected from moisture.[1]
DMSO Stock Solution -80°C6 - 12 monthsRecommended for long-term storage. [1] Aliquot to avoid freeze-thaw cycles.
DMSO Stock Solution -20°C1 - 3 monthsSuitable for short-term storage. Monitor for degradation in critical applications.
Aqueous Buffer (Working Dilution) 2-8°C< 24 hoursPrepare fresh daily for experiments. Peptide stability in aqueous solutions is limited.

Troubleshooting Guide

Problem 1: I am observing diminished or no inhibitory activity of this compound in my cellular assay.

  • Possible Cause A: Compound Degradation. The compound may have degraded due to improper storage, excessive freeze-thaw cycles, or contamination.

    • Solution: Prepare a fresh stock solution of this compound from powder. If the issue persists, consider performing an analytical check (e.g., HPLC-MS) on your old stock solution to confirm its integrity, as detailed in the protocol below.

  • Possible Cause B: Incorrect Concentration. Errors in dilution calculations or pipette inaccuracies may lead to a lower-than-expected final concentration in your assay.

    • Solution: Carefully re-calculate all dilutions. Ensure your pipettes are calibrated. Prepare a fresh serial dilution from your stock solution for the experiment.

  • Possible Cause C: Assay-Specific Issues. The problem may lie within the assay itself, such as cell passage number, reagent viability, or protocol deviations.

    • Solution: Run appropriate positive and negative controls for your assay. Ensure all other reagents are within their expiration dates and that the cells are healthy and responsive.

Problem 2: I see a precipitate in my DMSO stock vial after thawing it from -20°C or -80°C.

  • Possible Cause A: Low Solubility at Room Temperature. The compound may have fallen out of solution while thawing.

    • Solution: Before use, ensure the solution is completely thawed. Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound.

  • Possible Cause B: Solvent Evaporation. If the vial cap was not sealed properly, some DMSO may have evaporated, leading to an increase in concentration and subsequent precipitation.

    • Solution: Always ensure vials are sealed tightly with paraffin film for long-term storage. Before use, centrifuge the vial briefly to collect all liquid at the bottom. If precipitation is severe and does not redissolve, it is safest to discard the stock and prepare a new one.

Experimental Protocol

Protocol: Quality Control of this compound Stock Solution via HPLC-MS

This protocol allows for a quantitative assessment of the stability of a stored this compound solution by comparing it to a freshly prepared standard.

Objective: To determine the percent integrity of a this compound stock solution stored in DMSO at -20°C.

Materials:

  • Stored this compound in DMSO (Test Sample)

  • New vial of this compound powder (Reference Standard)

  • HPLC-grade DMSO

  • HPLC-grade water with 0.1% Formic Acid (Mobile Phase A)

  • HPLC-grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)

  • HPLC system coupled with a Mass Spectrometer (MS)

  • Analytical C18 column

Methodology:

  • Preparation of Reference Standard:

    • Accurately weigh a small amount of fresh this compound powder.

    • Dissolve it in HPLC-grade DMSO to prepare a 10 mM stock solution.

    • From this stock, prepare a working solution of 10 µM by diluting with 50:50 Acetonitrile:Water.

  • Preparation of Test Sample:

    • Thaw your stored this compound in DMSO.

    • Prepare a 10 µM working solution by performing the same dilution as for the Reference Standard.

  • HPLC-MS Analysis:

    • Equilibrate the C18 column with an appropriate starting percentage of Mobile Phase B (e.g., 5%).

    • Inject equal volumes (e.g., 5 µL) of the Reference Standard and the Test Sample.

    • Run a suitable gradient to elute the compound (e.g., 5% to 95% Mobile Phase B over 10 minutes).

    • Monitor the elution profile using UV detection (e.g., at 254 nm) and the MS detector in positive ion mode, scanning for the expected mass of Creb-IN-1.

  • Data Analysis:

    • Compare Retention Times: The retention time of the main peak in the Test Sample should match that of the Reference Standard. A significant shift could indicate a change in the molecule.

    • Identify Degradation Products: Look for the appearance of new peaks in the chromatogram of the Test Sample that are absent in the Reference Standard.

    • Calculate Percent Integrity: Compare the peak area of the intact Creb-IN-1 in the Test Sample (Area_Test) to the peak area in the Reference Standard (Area_Ref).

      • Percent Integrity = (Area_Test / Area_Ref) * 100%

    • A result below 90-95% suggests significant degradation, and the stock solution should be discarded.

Visualizations

G Figure 1. Recommended Workflow for this compound Handling cluster_prep Stock Preparation cluster_storage Storage cluster_use Experimental Use Receive Receive this compound (Lyophilized Powder) Weigh Weigh Powder in a Controlled Environment Receive->Weigh Dissolve Dissolve in High-Purity DMSO to Desired Stock Concentration (e.g., 10 mM) Weigh->Dissolve Vortex Vortex Thoroughly to Ensure Complete Dissolution Dissolve->Vortex Aliquot Aliquot into Single-Use Eppendorf Tubes Vortex->Aliquot Store Store Aliquots at -80°C for Long-Term Stability Aliquot->Store Thaw Thaw a Single Aliquot Completely at Room Temp Store->Thaw As Needed Dilute Prepare Working Dilutions in Assay Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Recommended workflow for handling this compound.

G Figure 2. Hypothetical Degradation Pathways in Solution Creb This compound (Intact Molecule) Hydrolysis Hydrolysis Product (e.g., amide bond cleavage) Creb->Hydrolysis Trace H2O in DMSO Oxidation Oxidation Product (e.g., on sensitive residues) Creb->Oxidation Dissolved O2 Inactive Loss of Biological Activity Hydrolysis->Inactive Oxidation->Inactive

Caption: Potential degradation pathways for peptide-like molecules.

G Figure 3. Troubleshooting Logic for Reduced Activity Start Reduced Activity Observed CheckControls Are Assay Controls (+/–) Behaving as Expected? Start->CheckControls CheckStock Is the Stock Solution Old or Subjected to Multiple Freeze-Thaws? CheckControls->CheckStock Yes AssayIssue Troubleshoot Assay: - Check cell health - Verify other reagents - Review protocol CheckControls->AssayIssue No PrepFresh Prepare Fresh Stock Solution from Powder and Re-run Experiment CheckStock->PrepFresh Yes CalcIssue Verify Dilution Calculations and Pipette Accuracy CheckStock->CalcIssue No

References

how to confirm CREB inhibition after Creb-IN-1 tfa treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for confirming the inhibition of cAMP response element-binding protein (CREB) following treatment with the inhibitor Creb-IN-1 TFA.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of CREB activation and how is it inhibited?

CREB is a key transcription factor that regulates the expression of numerous genes involved in critical cellular processes like cell proliferation, survival, and neuronal plasticity.[1][2] Its activity is primarily regulated by phosphorylation.

Activation Mechanism: Diverse signaling pathways, activated by stimuli such as growth factors, stress, and neurotransmitters, converge on kinases that phosphorylate CREB at the serine 133 (Ser133) residue.[3][4] This phosphorylation event is crucial for the recruitment of transcriptional coactivators, most notably CREB-binding protein (CBP) and p300.[5] The resulting complex then initiates the transcription of CREB target genes.[5]

Inhibition by this compound: While the precise binding mode of this compound is specific to the compound, small molecule inhibitors of CREB generally function through one of two primary mechanisms:

  • Blocking the CREB-CBP Interaction: Some inhibitors prevent the phosphorylated CREB from binding to the KIX domain of the CBP/p300 coactivators. This prevents the assembly of the transcriptional machinery.[5]

  • Inhibiting DNA Binding: Other inhibitors may directly interfere with the ability of CREB's basic leucine zipper (bZIP) domain to bind to the cAMP Response Element (CRE) sequences in the promoters of target genes.[5][6]

This compound is understood to function by inhibiting the transcriptional activity of CREB. Confirming this inhibition requires verifying the downstream molecular events that are dependent on CREB's function.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Extracellular Stimuli Extracellular Stimuli Signaling Cascades Signaling Cascades (PKA, MAPK, CaMKs) Extracellular Stimuli->Signaling Cascades Kinases Kinases Signaling Cascades->Kinases CREB CREB Kinases->CREB Phosphorylation pCREB pCREB (Ser133) CREB->pCREB Complex Transcriptional Complex pCREB->Complex CBP CBP/p300 CBP->Complex DNA DNA (CRE Site) Complex->DNA Binds Transcription Target Gene Transcription DNA->Transcription Initiates Inhibitor This compound Inhibitor->Complex Blocks Assembly or DNA Binding cluster_protein Protein-Level Analysis cluster_gene Gene Expression Analysis cluster_functional Functional/Binding Analysis Start Treat Cells with This compound Harvest Harvest Cells for Protein & RNA Start->Harvest WB Western Blot Harvest->WB Protein Lysate qPCR qPCR Harvest->qPCR RNA Extraction Func_Assay Reporter or Binding Assay Harvest->Func_Assay Lysate or Transfection Measure_pCREB Measure pCREB(S133) & Total CREB WB->Measure_pCREB Conclusion Confirm CREB Inhibition Measure_pCREB->Conclusion Measure_mRNA Measure mRNA of Target Genes (c-Fos, BDNF) qPCR->Measure_mRNA Measure_mRNA->Conclusion Measure_Activity Measure Luciferase Signal or DNA Binding Func_Assay->Measure_Activity Measure_Activity->Conclusion Start Start: Unexpected Result Q1 Is pCREB level unchanged? Start->Q1 A1_Yes Check inhibitor activity and experimental timing. Run dose-response. Q1->A1_Yes Yes Q2 Is Total CREB decreased? Q1->Q2 No Success Problem Identified A1_Yes->Success A2_Yes Assess cell viability (MTT). Lower inhibitor concentration. Q2->A2_Yes Yes Q3 pCREB is down, but target gene mRNA is not? Q2->Q3 No A2_Yes->Success A3_Yes Validate target genes for your cell model. Perform a time-course for mRNA. Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

References

Technical Support Center: Overcoming Resistance to CREB-IN-1 TFA in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to CREB-IN-1 TFA in cancer cells. While specific data on this compound is limited in publicly available literature, this guide leverages data from a closely related and potent CREB inhibitor, 666-15 , to provide relevant insights and protocols.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its analogue 666-15?

A1: this compound and its analogue 666-15 are potent and selective inhibitors of the cAMP-responsive element-binding protein (CREB).[1][3] CREB is a transcription factor that, upon phosphorylation, binds to cAMP response elements (CREs) in the promoters of target genes, regulating their expression.[4][5][6] These target genes are involved in crucial cellular processes like proliferation, survival, and differentiation.[6][7] By inhibiting CREB, these compounds can suppress the growth of cancer cells.[1][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, several potential mechanisms can be inferred from studies on CREB signaling and drug resistance in general:

  • Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways can compensate for the inhibition of the CREB pathway. A key pathway implicated in resistance to CREB inhibitors is the Hippo-YAP1 signaling pathway. There is evidence of mutual interaction and a positive feedback loop between YAP and CREB in liver cancer, which could contribute to resistance.[8][9]

  • Alternative Splicing of CREB: Alternative splicing of the CREB pre-mRNA can generate different protein isoforms.[10] Some of these isoforms may lack the drug-binding site or act as repressors, thereby reducing the effectiveness of CREB inhibitors.[10]

  • Increased Drug Efflux: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of the inhibitor.

  • Target Alteration: Mutations in the CREB1 gene could potentially alter the drug-binding site, leading to reduced inhibitor efficacy.

Q3: Are there any known synergistic drug combinations that can overcome resistance to CREB inhibitors?

A3: Yes, preclinical studies have shown synergistic effects when combining CREB inhibitors with other agents:

  • Synergistic Inhibitor 653-47: A small molecule, 653-47, has been identified as a synergistic inhibitor that enhances the activity of 666-15, a potent CREB inhibitor, even though 653-47 alone does not inhibit CREB.[11][12]

  • Combination with Chemotherapy: The CREB inhibitor 666-15 has been shown to act synergistically with the chemotherapeutic drug doxorubicin in killing multidrug-resistant ovarian cancer cells.[13]

  • Targeting Parallel Pathways: Given the potential involvement of the YAP1 pathway in resistance, combining this compound with a YAP1 inhibitor could be a promising strategy to overcome resistance.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased cell death upon treatment with this compound. Development of resistance through activation of survival pathways.1. Investigate YAP1 Pathway Activation: Perform Western blot to check for increased levels of total and nuclear YAP1. Consider co-treatment with a YAP1 inhibitor. 2. Assess Alternative Splicing: Use RT-PCR with primers designed to detect different CREB splice variants.
Inconsistent results in cell viability assays. Issues with experimental setup or cell line stability.1. Optimize Assay Conditions: Refer to the detailed Cell Viability Assay protocol below. Ensure consistent cell seeding density and drug concentrations. 2. Cell Line Authentication: Regularly authenticate your cell line to ensure it has not been contaminated or undergone significant genetic drift.
Difficulty in generating a this compound resistant cell line. Suboptimal drug concentration or selection pressure.1. Follow a Step-wise Dose Escalation: Refer to the detailed protocol below for generating drug-resistant cell lines. Start with a low concentration (e.g., IC20) and gradually increase the dose.[14] 2. Patience is Key: Developing a stable resistant cell line can take several months.[15]

Quantitative Data

Table 1: Inhibitory Activity of 666-15 (a this compound analogue) in Various Cancer Cell Lines [2][3][16][17]

Cell LineCancer TypeIC50 (µM)GI50 (µM)
HEK 293TEmbryonic Kidney0.081 ± 0.04-
MDA-MB-231Breast Cancer-0.073 ± 0.04
MDA-MB-468Breast Cancer-0.046 ± 0.04
A549Lung Cancer-0.47
MCF-7Breast Cancer-0.31

IC50: The concentration of a drug that gives half-maximal inhibitory response. GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Table 2: Synergistic Effect of 666-15 in Combination with Other Agents [13][18]

CombinationCell LineEffectCombination Index (CI)
666-15 + 653-47MDA-MB-231Synergistic anti-proliferative effect< 1
666-15 + DoxorubicinA2781-ADR (Doxorubicin-resistant ovarian cancer)Synergistic cell killing< 1

A Combination Index (CI) of < 1 indicates synergism.

Experimental Protocols

Protocol for Generating this compound Resistant Cell Lines

This protocol is adapted from established methods for generating drug-resistant cell lines.[8][14][15][19]

  • Determine the initial drug concentration: Perform a dose-response curve for this compound on the parental cancer cell line to determine the IC20 (the concentration that inhibits 20% of cell growth).

  • Initial exposure: Culture the parental cells in the presence of this compound at the IC20 concentration.

  • Monitor cell viability: Continuously monitor the cells. Initially, a significant number of cells may die.

  • Allow recovery and expansion: When the surviving cells reach 70-80% confluency, passage them and expand the population.

  • Stepwise dose escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.

  • Repeat cycles: Repeat steps 3-5 for several months. The entire process can take from 3 to 18 months.[15]

  • Characterize the resistant phenotype: Periodically, perform cell viability assays to determine the IC50 of the resistant cell population and compare it to the parental line. A significant increase in IC50 indicates the development of resistance.

  • Cryopreserve at each stage: It is crucial to freeze down vials of cells at each successful concentration increase to have backups.

Western Blot Analysis for CREB and YAP1
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CREB, phospho-CREB (Ser133), YAP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Investigate CREB-YAP1 Interaction
  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CREB or YAP1 overnight at 4°C. A non-specific IgG should be used as a negative control.

  • Immune Complex Capture: Add protein A/G agarose/magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against YAP1 (if CREB was immunoprecipitated) or CREB (if YAP1 was immunoprecipitated).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and/or other compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol is a general guide for a CETSA experiment to confirm the binding of this compound to CREB in cells.[1][2][8][16]

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound at various concentrations for a defined period (e.g., 1 hour) at 37°C.

  • Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of soluble CREB protein by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble CREB as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

CREB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Hormones Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor RAS RAS Receptor->RAS AC Adenylyl Cyclase Receptor->AC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation PKA PKA PKA->CREB Phosphorylation cAMP cAMP AC->cAMP cAMP->PKA pCREB p-CREB (Ser133) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruitment CRE cAMP Response Element (CRE) pCREB->CRE Binding CBP_p300->CRE Target_Genes Target Genes (Proliferation, Survival) CRE->Target_Genes Transcription CREB_IN_1_TFA This compound CREB_IN_1_TFA->CREB

Caption: Simplified CREB signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms CREB_IN_1_TFA This compound CREB CREB CREB_IN_1_TFA->CREB Cell_Survival Cancer Cell Survival/Proliferation CREB_IN_1_TFA->Cell_Survival CREB->Cell_Survival Resistance Drug Resistance Resistance->CREB_IN_1_TFA YAP1_Activation YAP1 Pathway Activation YAP1_Activation->Resistance Alternative_Splicing Alternative Splicing of CREB Alternative_Splicing->Resistance Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->Resistance

Caption: Potential mechanisms of resistance to this compound in cancer cells.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis_details Molecular Analysis Details cluster_solution Potential Solutions cluster_combination_details Combination Details Start Decreased sensitivity to This compound observed Generate_Resistant_Line Generate Resistant Cell Line Start->Generate_Resistant_Line Molecular_Analysis Molecular Analysis Start->Molecular_Analysis Western_Blot Western Blot (pCREB, YAP1) Molecular_Analysis->Western_Blot RT_PCR RT-PCR (CREB Splice Variants) Molecular_Analysis->RT_PCR Co_IP Co-IP (CREB-YAP1 Interaction) Molecular_Analysis->Co_IP Synergistic_Combination Test Synergistic Combinations Western_Blot->Synergistic_Combination RT_PCR->Synergistic_Combination Co_IP->Synergistic_Combination YAP1_Inhibitor YAP1 Inhibitor Synergistic_Combination->YAP1_Inhibitor Chemotherapy Chemotherapy (e.g., Doxorubicin) Synergistic_Combination->Chemotherapy

Caption: A logical workflow for troubleshooting resistance to this compound.

References

best practices for handling and storing Creb-IN-1 tfa

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Creb-IN-1 TFA

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound, along with troubleshooting guides and experimental protocols.

Product Information and Properties

This compound is a potent and orally active inhibitor of the cAMP response element-binding protein (CREB). It has an IC50 of 0.18 µM and has been shown to inhibit the growth of breast cancer cells.[1][2]

Quantitative Data Summary
PropertyValueNotes
Molecular Formula C₃₅H₃₂ClF₃N₃O₁₀P
Molecular Weight 778.06 g/mol
IC₅₀ 0.18 µMThe half maximal inhibitory concentration against CREB.
Solubility in DMSO 10 mMFurther dilution in aqueous-based buffers or cell culture medium is recommended.
Appearance Solid

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

Best Practices for Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.

  • Hygroscopic Nature: this compound is potentially hygroscopic. Minimize its exposure to atmospheric moisture by working quickly and in a dry environment.[3]

  • Light Sensitivity: To prevent degradation, protect the compound from direct light.[4][5]

Recommended Storage Conditions
FormStorage TemperatureContainerAdditional Notes
Solid (Powder) -20°CTightly sealed, opaque or amber vial.Store in a desiccator to protect from moisture.[3][4]
Stock Solution (in DMSO) -80°CTightly sealed, opaque or amber vial, or a vial wrapped in aluminum foil.Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

This section provides a general protocol for preparing this compound solutions and a template for a cell-based assay.

Preparation of Stock and Working Solutions

Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation A Calculate Mass for 10 mM Stock (MW = 778.06 g/mol) B Weigh this compound Powder in a Fume Hood A->B C Add Anhydrous DMSO to the Appropriate Volume B->C D Vortex/Sonicate until Completely Dissolved C->D E Store at -80°C in Light-Protected Aliquots D->E F Thaw a Single Aliquot of 10 mM Stock Solution G Dilute Stock Solution in Pre-warmed Cell Culture Medium F->G H Vortex Briefly to Mix G->H I Add to Cells Immediately H->I

Caption: Workflow for preparing this compound stock and working solutions.

Detailed Steps:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 778.06 g/mol * 1000 mg/g = 7.78 mg (Adjust the volume as needed).

  • Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the weighed this compound powder.

  • Ensure complete dissolution: Vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C, protected from light.

  • Prepare working solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. It is recommended to perform serial dilutions.

Cell-Based Assay for CREB Inhibition (General Protocol)

This protocol provides a general guideline for assessing the effect of this compound on cell viability or a specific CREB-mediated downstream event.

Experimental Workflow for a Cell-Based Assay

G A Seed Cells in a Multi-well Plate and Incubate (e.g., 24h) B Prepare Serial Dilutions of this compound A->B C Treat Cells with this compound (and Vehicle Control) B->C D Incubate for Desired Time (e.g., 24, 48, 72h) C->D E Perform Assay (e.g., Cell Viability, Western Blot, qPCR) D->E F Analyze Data and Determine IC50 E->F

Caption: General workflow for a cell-based CREB inhibition assay.

Methodology:

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range for an initial experiment could be from 0.01 µM to 10 µM, including a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the assay and cell type.

  • Analysis: Perform the desired downstream analysis. This could include:

    • Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to determine the effect on cell growth.

    • Western Blot: To analyze the phosphorylation status of CREB (p-CREB Ser133) or the expression levels of CREB target genes (e.g., c-Fos, BDNF).

    • qPCR: To measure changes in the mRNA levels of CREB target genes.

    • Reporter Assays: Using a CRE-luciferase reporter construct to directly measure the transcriptional activity of CREB.[6]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or variable results between experiments 1. TFA interference: The trifluoroacetate (TFA) counter-ion can affect cell proliferation and other cellular processes, leading to variability. 2. Stock solution degradation: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound. 3. Cell passage number: High passage numbers can lead to phenotypic drift and altered drug responses.1. Use a consistent, low concentration of vehicle (e.g., <0.1% DMSO). If TFA interference is suspected, consider using a different salt form of the inhibitor if available. 2. Aliquot stock solutions into single-use volumes and store them properly. Prepare fresh working solutions for each experiment. 3. Use cells within a consistent and low passage number range.
Compound precipitates in cell culture medium 1. Poor aqueous solubility: The compound may be coming out of solution when diluted from a high-concentration DMSO stock into an aqueous medium. 2. High final concentration: The desired working concentration may exceed the solubility limit in the medium.1. Perform serial dilutions. First, dilute the DMSO stock into a small volume of medium, vortex, and then add this to the final volume. 2. Lower the final concentration of the compound. If a high concentration is necessary, you may need to explore the use of solubilizing agents, but be aware of their potential effects on the cells.
No observable effect of the inhibitor 1. Inactive compound: The compound may have degraded due to improper storage. 2. Low concentration: The concentration used may be too low to have a significant effect. 3. Cell type resistance: The chosen cell line may not be sensitive to CREB inhibition. 4. Short incubation time: The duration of treatment may not be sufficient to observe a downstream effect.1. Use a fresh aliquot of the stock solution or a newly prepared stock from powder. 2. Increase the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm that the CREB pathway is active in your cell line. You can do this by checking for baseline levels of phosphorylated CREB (p-CREB). 4. Increase the incubation time. Perform a time-course experiment to identify the optimal treatment duration.
Unexpected cell death or off-target effects 1. TFA toxicity: As mentioned, TFA can have its own biological effects. 2. High DMSO concentration: The vehicle itself can be toxic to cells at higher concentrations. 3. Off-target effects of the inhibitor: At high concentrations, small molecule inhibitors can bind to other proteins besides the intended target.1. Include a TFA control in your experiments to distinguish the effects of the TFA salt from the inhibitor itself. 2. Ensure the final DMSO concentration is low and consistent across all treatments. 3. Use the lowest effective concentration of this compound. Consider using a second, structurally different CREB inhibitor to confirm that the observed phenotype is due to CREB inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: Creb-IN-1 is an inhibitor of the CREB transcription factor. While the exact binding site is not specified in the provided information, CREB inhibitors typically function by disrupting the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of its coactivators, CBP and p300. This prevents the recruitment of the transcriptional machinery to CREB target genes.[7]

Q2: How should I prepare a stock solution of this compound? A2: this compound is soluble in DMSO at 10 mM. To prepare a 10 mM stock, dissolve 7.78 mg of the compound in 1 mL of anhydrous DMSO. For detailed steps, refer to the "Preparation of Stock and Working Solutions" section above.

Q3: What are the recommended storage conditions for this compound? A3: The solid powder should be stored at -20°C in a tightly sealed, light-protected container, preferably in a desiccator. Stock solutions in DMSO should be aliquoted and stored at -80°C, protected from light, to avoid repeated freeze-thaw cycles.[4]

Q4: Can I dissolve this compound in water or PBS? A4: While TFA itself is miscible with water, the solubility of the larger this compound molecule in aqueous solutions is likely low. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer or cell culture medium.

Q5: What are some known downstream targets of CREB that I can measure to confirm inhibition? A5: CREB regulates the transcription of numerous genes involved in cell survival, proliferation, and plasticity. Some well-known target genes that can be assessed by qPCR or Western blot include c-fos, BDNF, Cyclin D1, and Bcl-2.[7][8]

Q6: Why am I seeing inconsistent results in my cell-based assays? A6: Inconsistent results can be due to several factors, including the degradation of your compound, variability in cell culture conditions, or interference from the TFA counter-ion. Ensure proper storage and handling of the compound, use cells at a consistent passage number, and maintain a low and consistent final concentration of the DMSO vehicle.

CREB Signaling Pathway

The following diagram illustrates the central role of CREB in signal transduction pathways. Various extracellular signals converge on kinases that phosphorylate CREB at Serine 133, leading to the recruitment of coactivators and the transcription of target genes.

CREB_Signaling_Pathway cluster_signals Extracellular Signals cluster_receptors Receptors cluster_cascades Signaling Cascades cluster_creb CREB Activation cluster_transcription Gene Transcription Growth Factors Growth Factors Hormones Hormones GPCRs GPCRs Hormones->GPCRs Neurotransmitters Neurotransmitters Neurotransmitters->GPCRs Stress Stress Ras / MAPK Ras / MAPK Stress->Ras / MAPK cAMP / PKA cAMP / PKA GPCRs->cAMP / PKA Ca2+ / CaMK Ca2+ / CaMK GPCRs->Ca2+ / CaMK RTKs RTKs RTKs->Ras / MAPK CREB CREB cAMP / PKA->CREB phosphorylates Ca2+ / CaMK->CREB phosphorylates Ras / MAPK->CREB phosphorylates pCREB p-CREB (Ser133) CREB->pCREB CBP/p300 CBP/p300 pCREB->CBP/p300 recruits Target Genes\n(c-Fos, BDNF, etc.) Target Genes (c-Fos, BDNF, etc.) CBP/p300->Target Genes\n(c-Fos, BDNF, etc.) activates This compound This compound This compound->pCREB inhibits interaction with CBP/p300 Cell Proliferation Cell Proliferation Target Genes\n(c-Fos, BDNF, etc.)->Cell Proliferation Cell Survival Cell Survival Target Genes\n(c-Fos, BDNF, etc.)->Cell Survival Neuronal Plasticity Neuronal Plasticity Target Genes\n(c-Fos, BDNF, etc.)->Neuronal Plasticity

Caption: A simplified diagram of the CREB signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Specificity of CREB Inhibitors: 666-15 vs. KG-501

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in a myriad of cellular processes, from proliferation and survival to differentiation and synaptic plasticity. Its aberrant activity has been implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of two widely used small molecule inhibitors of CREB, 666-15 and KG-501, with a focus on their specificity and the experimental validation thereof. As the compound "Creb-IN-1 tfa" is not documented in the scientific literature, this guide presents 666-15 and KG-501 as well-characterized alternatives for researchers investigating CREB-targeted therapies.

Mechanism of Action and Specificity

The validation of any targeted inhibitor hinges on a thorough understanding of its mechanism of action and a rigorous assessment of its specificity. 666-15 and KG-501 employ distinct strategies to inhibit CREB function, which in turn influences their specificity profiles.

666-15 is a potent and selective inhibitor of CREB-mediated gene transcription.[1][2][3][4][5][6][7][8][9][10] It has been shown to effectively suppress the growth of various cancer cells in vitro and in vivo.[1][2][4][5][6][7][9][10] While its precise molecular target is not fully elucidated, it does not appear to directly inhibit the interaction between CREB and its coactivator, CREB-binding protein (CBP).[6][7][10] This suggests that 666-15 may act on upstream components of the CREB signaling pathway or on other factors essential for CREB-dependent transcription.[6][7][10] Studies have indicated that 666-15 exhibits a favorable selectivity profile, with weak inhibition of other transcription factors such as p53 and NF-κB.[6]

KG-501 , on the other hand, functions by directly disrupting the protein-protein interaction between the kinase-inducible domain (KID) of phosphorylated CREB and the KIX domain of CBP.[11][12][13][14][15] This interaction is a crucial step in the assembly of the transcriptional machinery at CREB target genes. However, the KIX domain of CBP serves as a docking site for other transcription factors as well, including NF-κB and Myb.[12] Consequently, KG-501 has been described as a more general "KIX domain disruptor," which may lead to off-target effects by modulating the activity of these other transcription factors.[12]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for 666-15 and KG-501 based on available literature.

Parameter666-15KG-501Reference
Mechanism of Action Inhibitor of CREB-mediated gene transcriptionDisruptor of CREB-CBP interaction[6][7][10],[11][12][13][14][15]
IC50 (CREB activity) 81 nM (in a CREB transcription reporter assay)~10 µM (in a CREB-dependent transcription assay)[1][2][3][4][5],[14][15]
Ki (CREB:CBP interaction) Not applicable (does not directly inhibit this interaction)~90 µM (for phospho-CREB binding to KIX)[14]
Specificity Notes Weakly inhibits NF-κB (IC50 = 5.29 µM); does not appreciably inhibit p53.Also inhibits other KIX-dependent transcription factors like NF-κB and Myb.[6],[12]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

CREB Signaling Pathway and Points of Inhibition GPCR GPCRs AC Adenylyl Cyclase GPCR->AC RTK RTKs Ras Ras RTK->Ras Ca_Channel Ca2+ Channels Ca Ca2+ Ca_Channel->Ca cAMP cAMP AC->cAMP PLC Phospholipase C PLC->Ca PKA PKA cAMP->PKA CaMK CaMKs Ca->CaMK CREB CREB PKA->CREB CaMK->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK RSK->CREB pCREB p-CREB CREB->pCREB Phosphorylation CBP_p300 CBP/p300 pCREB->CBP_p300 Interaction pCREB->CBP_p300 Gene_Expression Target Gene Expression pCREB->Gene_Expression CBP_p300->Gene_Expression Inhibitor_666_15 666-15 Inhibitor_666_15->Gene_Expression Inhibits Inhibitor_KG501 KG-501 Inhibitor_KG501->pCREB Blocks Interaction

Caption: CREB Signaling Pathway and Points of Inhibition.

Experimental Workflow for Validating CREB Inhibitors start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Transfection with CRE-Luciferase Reporter cell_culture->transfection inhibitor_treatment Inhibitor Treatment (e.g., 666-15 or KG-501) transfection->inhibitor_treatment stimulation Stimulation (e.g., Forskolin) inhibitor_treatment->stimulation cell_lysis Cell Lysis stimulation->cell_lysis luciferase_assay Luciferase Assay cell_lysis->luciferase_assay data_analysis Data Analysis (IC50 determination) luciferase_assay->data_analysis off_target_screen Off-Target Screening (Kinase Panel, etc.) data_analysis->off_target_screen end End off_target_screen->end

Caption: Experimental Workflow for Validating CREB Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize CREB inhibitors.

CREB Transcription Reporter Assay

This cell-based assay is a cornerstone for evaluating the potency of CREB inhibitors.

Objective: To quantify the inhibitory effect of a compound on CREB-mediated gene transcription.

Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid (containing tandem repeats of the cAMP response element driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor (e.g., 666-15 or KG-501)

  • Stimulating agent (e.g., Forskolin to activate adenylyl cyclase and increase cAMP levels)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Add the stimulating agent (e.g., 10 µM Forskolin) to the wells to induce CREB activation.

  • Incubation: Incubate the cells for an additional 4-6 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro CREB-CBP Interaction Assay (e.g., AlphaScreen)

This biochemical assay directly measures the disruption of the CREB-CBP protein-protein interaction.

Objective: To determine the ability of a compound to inhibit the binding of phosphorylated CREB to CBP.

Materials:

  • Purified recombinant phosphorylated CREB (pCREB) protein (e.g., GST-tagged)

  • Purified recombinant CBP KIX domain (e.g., His-tagged)

  • AlphaScreen donor and acceptor beads (conjugated with anti-GST and anti-His antibodies, respectively)

  • Assay buffer

  • Test inhibitor (e.g., KG-501)

  • Microplate reader capable of AlphaScreen detection

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Reaction Setup: In a 384-well microplate, add the assay buffer, the test inhibitor, GST-pCREB, and His-CBP KIX domain.

  • Incubation: Incubate the mixture at room temperature to allow for protein-protein interaction and inhibitor binding.

  • Bead Addition: Add the anti-GST donor beads and anti-His acceptor beads to the wells.

  • Incubation in the Dark: Incubate the plate in the dark to allow for bead-protein binding.

  • Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: The AlphaScreen signal is proportional to the extent of the pCREB-CBP interaction. Plot the signal against the inhibitor concentration and determine the IC50 value for the disruption of the interaction.

Conclusion

The selection of an appropriate CREB inhibitor is contingent on the specific research question and the desired level of specificity. For studies requiring potent inhibition of CREB-mediated transcription with a potentially more selective profile, 666-15 presents a compelling option. Its mechanism, while not fully elucidated, appears to be distinct from direct interference with the CREB-CBP interaction, which may contribute to its selectivity.

Conversely, for investigations focused on the direct disruption of the CREB-CBP protein-protein interaction, KG-501 is a valuable tool. However, researchers must be cognizant of its potential off-target effects on other KIX-dependent pathways and should incorporate appropriate control experiments to validate their findings.

Ultimately, a thorough understanding of the distinct mechanisms and specificity profiles of these inhibitors, coupled with rigorous experimental validation using the protocols outlined in this guide, will empower researchers to make informed decisions and generate robust and reliable data in the pursuit of targeting CREB in health and disease.

References

A Comparative Guide to CREB Inhibitors: Creb-IN-1 tfa vs. 666-15 and KG-501

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor cAMP response element-binding protein (CREB) is a pivotal regulator of gene expression involved in a myriad of cellular processes, from proliferation and survival to neuronal plasticity.[1][2] Its aberrant activation is implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention.[3][4] This guide provides a detailed comparison of a newer entrant, Creb-IN-1 tfa, with two other well-characterized CREB inhibitors, 666-15 and KG-501. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs.

Overview of Compared CREB Inhibitors

This compound is a potent, orally active inhibitor of CREB.[5] It is a phosphate prodrug of the CREB inhibitor 666-15, designed to enhance its oral bioavailability.[3][6]

666-15 is a potent and selective inhibitor of CREB-mediated gene transcription.[7][8] It has demonstrated efficacious anti-cancer activity in vitro and in vivo, particularly in breast cancer models.[7][8]

KG-501 is a first-generation CREB inhibitor that functions by disrupting the interaction between CREB and its coactivator, CREB-binding protein (CBP).[9] It has been instrumental in studying the consequences of inhibiting the CREB-CBP interaction.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound, 666-15, and KG-501, providing a direct comparison of their potency and efficacy.

Table 1: In Vitro Potency of CREB Inhibitors

InhibitorAssay TypeCell LineIC50 / KiReference
This compound CREB Reporter AssayHEK293T0.18 µM (IC50)[5]
666-15 CREB Reporter AssayHEK293T81 nM (IC50)[7][8]
KG-501 CREB:CBP Interaction AssayIn vitro≈90 µM (Ki)[10]
KG-501 CREB-dependent TranscriptionHEK293T~10-25 µM (IC50)[11]

Table 2: Anti-proliferative Activity of CREB Inhibitors in Breast Cancer Cell Lines

InhibitorCell LineGI50Reference
This compound MDA-MB-2310.38 µM[5]
MDA-MB-4680.021 µM[5]
666-15 MDA-MB-2310.073 µM[8]
MDA-MB-4680.046 µM[8]
A5490.47 µM[8]
MCF-70.31 µM[8]

Table 3: Pharmacokinetic Properties

InhibitorAdministration RouteBioavailability (F%)Key FindingsReference
This compound Oral (PO)38%Designed as a prodrug for improved oral uptake.[3][5]
666-15 Intraperitoneal (IP)Readily bioavailablePharmacologically relevant concentrations detected 24h post-administration.[12]
Oral (PO)LimitedLow oral bioavailability necessitated the development of prodrugs.[3]

Signaling Pathways and Mechanisms of Action

The diagram below illustrates the canonical CREB signaling pathway and the points of intervention for the discussed inhibitors.

CREB_Signaling_Pathway extracellular_signal Extracellular Signals (Hormones, Growth Factors) receptor GPCR / RTK extracellular_signal->receptor adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka creb CREB pka->creb p_creb p-CREB cbp CBP/p300 p_creb->cbp cre CRE (DNA) p_creb->cre Binds to transcription Target Gene Transcription cbp->transcription cre->transcription kg501 KG-501 kg501->p_creb Disrupts Interaction crebin1_66615 This compound (as 666-15) crebin1_66615->transcription Inhibits Transcription

Caption: CREB signaling pathway and inhibitor targets.

Mechanism of Action:

  • This compound and 666-15: These inhibitors act downstream in the CREB pathway, leading to the suppression of CREB-mediated gene transcription. While the precise molecular interaction is not fully elucidated, 666-15 has been shown to be a selective inhibitor of CREB's transcriptional activity.[4] It is important to note that 666-15 does not appear to directly inhibit the interaction between CREB and CBP.[13]

  • KG-501: This compound directly targets the KIX domain of CBP, thereby disrupting the crucial protein-protein interaction between phosphorylated CREB (p-CREB) and CBP.[9] This prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of these CREB inhibitors.

CREB-Mediated Transcription Reporter Assay

This assay quantifies the transcriptional activity of CREB in living cells.

Reporter_Assay_Workflow start Start transfect Transfect HEK293T cells with CRE-luciferase reporter plasmid start->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat cells with CREB inhibitor (e.g., this compound) incubate1->treat stimulate Stimulate with Forskolin (to activate CREB) treat->stimulate incubate2 Incubate for 4-6h stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure luciferase activity (luminometer) lyse->measure analyze Analyze data (calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for a CREB reporter assay.

Detailed Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are then transfected with a CRE-luciferase reporter plasmid, which contains the firefly luciferase gene under the control of a promoter with multiple cAMP response elements (CREs). A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.[14][15]

  • Inhibitor Treatment and Stimulation: Approximately 24 hours post-transfection, cells are pre-treated with varying concentrations of the CREB inhibitor (e.g., this compound, 666-15, or KG-501) for a specified period (e.g., 30 minutes). Subsequently, CREB is activated by stimulating the cells with an agent like forskolin, which increases intracellular cAMP levels.[11][16]

  • Luciferase Assay: After an incubation period of 4-6 hours, the cells are lysed. The luciferase activity in the cell lysates is then measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • Data Analysis: The normalized luciferase activity is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce CREB transcriptional activity by 50%.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[17]

  • Inhibitor Treatment: The cells are then treated with a range of concentrations of the CREB inhibitor for a defined period, typically 72 hours.

  • MTT Incubation: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Xenograft Model for Anti-Cancer Efficacy

This model is used to evaluate the anti-tumor activity of CREB inhibitors in a living organism.

Detailed Protocol:

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[19]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with the CREB inhibitor (e.g., 666-15 administered intraperitoneally) or vehicle control is initiated.[20]

  • Monitoring Tumor Growth and Toxicity: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored to assess any potential toxicity of the treatment.

  • Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Logical Comparison of Inhibitors

The choice of a CREB inhibitor will largely depend on the specific research question and experimental design.

Inhibitor_Selection_Logic start Start: Need a CREB Inhibitor oral_admin Oral Administration in vivo? start->oral_admin high_potency High Potency (in vitro)? oral_admin->high_potency No crebin1 Use this compound oral_admin->crebin1 Yes mechanism Specific Mechanism of Action? high_potency->mechanism No inhibitor_66615 Use 666-15 (IP) high_potency->inhibitor_66615 Yes kg501 Use KG-501 mechanism->kg501 Yes (CREB-CBP disruption) consider_potency Consider 666-15 for higher potency or this compound for good potency and oral availability. mechanism->consider_potency No end End: Inhibitor Selected crebin1->end inhibitor_66615->end kg501->end consider_potency->end

Caption: Decision guide for selecting a CREB inhibitor.

  • For in vivo studies requiring oral administration , This compound is the superior choice due to its enhanced oral bioavailability.[3][5]

  • For in vitro studies requiring the highest potency , 666-15 exhibits a lower IC50 value compared to this compound.[7][8]

  • For studies specifically investigating the role of the CREB-CBP interaction , KG-501 is the most appropriate tool as its mechanism of action is well-defined in this context.[9]

  • For general in vivo studies where intraperitoneal injection is feasible , 666-15 has a proven track record of efficacy.[20]

References

Creb-IN-1 tfa vs. 666-15: A Comparative Analysis of a CREB Inhibitor and its Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the distinct characteristics, performance, and experimental applications of the CREB inhibitor 666-15 and its orally bioavailable prodrug, Creb-IN-1 tfa.

In the landscape of cancer research and drug development, the transcription factor cAMP response element-binding protein (CREB) has emerged as a critical therapeutic target. Overexpressed in numerous malignancies, CREB plays a pivotal role in promoting cell proliferation, survival, and metastasis. The small molecule inhibitor 666-15 has been identified as a potent and selective antagonist of CREB-mediated gene transcription. However, its therapeutic potential is hampered by low oral bioavailability. To address this limitation, a prodrug approach was employed, leading to the development of this compound. This guide provides a comprehensive comparison of these two compounds, presenting key performance data, detailed experimental protocols, and visual diagrams to aid researchers in selecting the appropriate tool for their specific experimental needs.

Distinguishing this compound and 666-15: Not the Same Compound

It is crucial to understand that this compound and 666-15 are not the same entity. 666-15 is the active pharmacological agent, a potent inhibitor of the interaction between CREB and its coactivator, CREB-binding protein (CBP). This compound , on the other hand, is a phosphate prodrug of 666-15. This means that this compound is an inactive precursor that is metabolically converted into the active compound 666-15 within the body. The "tfa" designation refers to the trifluoroacetic acid salt form in which the compound is often supplied. The primary rationale for developing this compound was to enhance the oral bioavailability of 666-15, thereby improving its potential for in vivo applications.

Quantitative Performance Comparison

The following tables summarize the key quantitative data comparing the in vitro potency and in vivo pharmacokinetic properties of 666-15 and its prodrug, this compound.

Table 1: In Vitro Potency

Parameter666-15This compound (as compound 3)Reference
IC50 (CREB-mediated gene transcription) 81 nM180 nM[1]
GI50 (MDA-MB-231 breast cancer cells) 73 nM380 nM[2]
GI50 (MDA-MB-468 breast cancer cells) 46 nM21 nM[2]

Note: The slightly lower in vitro potency of this compound in the CREB transcription assay is attributed to the requirement for its conversion to the active form, 666-15.

Table 2: In Vivo Pharmacokinetics in Mice

Parameter666-15This compound (as compound 3)Reference
Administration Route Intraperitoneal (IP)Oral (PO)[1]
Dose 10 mg/kg20 mg/kg[1]
Oral Bioavailability (F%) 5.9%38%[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental evaluation of these compounds, the following diagrams illustrate the CREB signaling pathway and a typical experimental workflow for comparing a drug and its prodrug.

CREB_Signaling_Pathway extracellular_signals Extracellular Signals (Hormones, Growth Factors) receptor GPCR / RTK extracellular_signals->receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb  Phosphorylation (Ser133) p_creb p-CREB cbp CBP/p300 p_creb->cbp Recruitment cre CRE (DNA) p_creb->cre Binding cbp->cre Binding gene_transcription Gene Transcription (Proliferation, Survival) cre->gene_transcription inhibitor 666-15 inhibitor->p_creb Inhibits interaction with CBP Experimental_Workflow start Start: Compare 666-15 and this compound in_vitro In Vitro Characterization start->in_vitro creb_assay CREB Reporter Assay (IC50 determination) in_vitro->creb_assay cell_viability Cell Viability/Growth Assay (GI50 determination) in_vitro->cell_viability cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) in_vitro->cetsa in_vivo In Vivo Evaluation creb_assay->in_vivo cell_viability->in_vivo cetsa->in_vivo pk_study Pharmacokinetic Study (Bioavailability) in_vivo->pk_study xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) in_vivo->xenograft conclusion Conclusion: Determine optimal compound for specific applications pk_study->conclusion xenograft->conclusion

References

A Researcher's Guide to Off-Target Effects of CREB Inhibitors in Proteomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of CREB Inhibition Strategies and Their Potential Off-Target Effects

Strategies for CREB Inhibition and Their Inherent Selectivity Challenges

There are two main approaches to inhibiting CREB function: indirect inhibition by targeting upstream activating kinases and direct inhibition of CREB's interactions with its essential coactivators. Each strategy presents a distinct profile of potential off-target interactions.

  • Indirect Inhibition via Upstream Kinases: CREB is activated by phosphorylation at Ser133 by a number of kinases, including Protein Kinase A (PKA), p90 Ribosomal S6 Kinase (RSK), and Mitogen- and Stress-activated Kinase (MSK). Inhibitors of these kinases can effectively block CREB activation. However, these inhibitors target the highly conserved ATP-binding pocket of kinases, leading to a high likelihood of binding to other kinases across the kinome. This polypharmacology can produce off-target effects that may be misattributed to CREB inhibition.[1][2]

  • Direct Inhibition of the CREB-CBP/p300 Interaction: A more direct approach is to block the interaction between phosphorylated CREB and its transcriptional coactivators, CREB-binding protein (CBP) and p300. This interaction is mediated by the KIX domain of CBP/p300 and the KID domain of CREB.[3] Small molecules have been developed to disrupt this protein-protein interface. While generally more selective than kinase inhibitors, potential off-targets for these molecules still exist. CBP/p300 are large multi-domain proteins that act as coactivators for numerous other transcription factors, and compounds targeting the KIX domain could potentially affect these other interactions.

Comparative Analysis of CREB Inhibitor Classes

The following table summarizes the characteristics of the different CREB inhibitor classes, with examples of well-studied compounds.

Inhibition StrategyExample Compound(s)Primary Target(s)Potential Off-Target Profile
Upstream Kinase Inhibition H89, Ro 31-8220, SelumetinibPKA, RSK, MEK1/2, and other kinasesBroad off-target effects across the human kinome are common due to the conserved nature of the ATP-binding site.[1][2][3]
CREB-CBP/p300 Interaction Inhibition KG-501, 666-15, ICG-001CREB-binding protein (CBP) and p300More selective than kinase inhibitors. Off-targets may include other proteins that interact with the KIX domain of CBP/p300 or have similar binding pockets.[4][5][6]

Visualizing the Landscape of CREB Inhibition

CREB Signaling Pathway and Points of Inhibition

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Hormones, Growth Factors PKA PKA Stimuli->PKA activate RSK RSK Stimuli->RSK activate CREB CREB PKA->CREB phosphorylates RSK->CREB phosphorylates Kinase_Inhibitors Upstream Kinase Inhibitors (e.g., H89) Kinase_Inhibitors->PKA inhibit Kinase_Inhibitors->RSK inhibit pCREB p-CREB CBP_p300 CBP/p300 pCREB->CBP_p300 recruits Gene_Transcription Gene Transcription CBP_p300->Gene_Transcription activates PPI_Inhibitors PPI Inhibitors (e.g., 666-15) PPI_Inhibitors->pCREB inhibit interaction

Caption: CREB activation via upstream kinases and interaction with CBP/p300, highlighting points of intervention for different inhibitor classes.

Conceptual Comparison of Inhibitor Selectivity

Inhibitor_Selectivity_Comparison cluster_0 Broad Off-Target Profile cluster_1 Higher Selectivity Kinase_Inhibitors Upstream Kinase Inhibitors PPI_Inhibitors CREB-CBP/p300 Interaction Inhibitors

Caption: A logical diagram illustrating the generally higher selectivity of protein-protein interaction inhibitors compared to upstream kinase inhibitors for targeting CREB.

Experimental Protocols for Assessing Off-Target Effects

Robustly defining the off-target profile of an inhibitor is crucial. Chemical proteomics is a powerful, unbiased approach to identify the direct and indirect cellular targets of a small molecule.

Protocol: Chemical Proteomics-Based Off-Target Profiling

This protocol provides a generalized workflow for identifying the cellular targets of a kinase inhibitor using an affinity chromatography approach with immobilized inhibitors (e.g., "kinobeads").[7][8]

  • Preparation of Affinity Matrix:

    • Synthesize a derivative of the inhibitor of interest (e.g., Creb-IN-1) containing a linker for immobilization.

    • Covalently couple the linker-modified inhibitor to a solid support (e.g., epoxy-activated Sepharose beads).

    • Thoroughly wash the beads to remove any non-covalently bound inhibitor.

  • Cell Lysis and Lysate Preparation:

    • Culture cells of interest to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove insoluble material.

    • Determine the protein concentration of the lysate.

  • Affinity Chromatography:

    • Incubate a defined amount of cell lysate (e.g., 5-10 mg of total protein) with the inhibitor-coupled beads.

    • In a parallel control experiment, incubate an equal amount of lysate with beads that have been derivatized with the linker only (or un-derivatized beads).

    • For competition experiments, pre-incubate the lysate with an excess of the free inhibitor before adding the beads. This will distinguish specific from non-specific binders.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and DTT).

    • Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.

    • Desalt and concentrate the peptides using C18 solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Sequest) to identify the proteins from the tandem mass spectra.

    • Perform label-free or label-based quantification to determine the relative abundance of proteins in the inhibitor pull-down compared to the control.

    • Proteins that are significantly enriched in the inhibitor pull-down and whose binding is competed by the free inhibitor are considered potential targets.

Alternative Method: KINOMEscan™

An alternative, widely used method for assessing kinase inhibitor selectivity is the KINOMEscan™ platform. This is a competition binding assay where the inhibitor is tested against a large panel of recombinant human kinases. The inhibitor's ability to compete with an immobilized, active-site directed ligand for binding to each kinase is measured, providing a quantitative measure of interaction (dissociation constant, Kd). This method is high-throughput but is limited to the kinases included in the panel and does not assess binding in a native cellular context.[9]

Experimental Workflow for Chemical Proteomics

Experimental_Workflow A Immobilize Inhibitor on Beads C Incubate Lysate with Inhibitor-Beads and Control Beads A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Tryptic Digestion to Peptides E->F G LC-MS/MS Analysis F->G H Data Analysis and Target Identification G->H

Caption: A streamlined workflow for identifying protein targets of an inhibitor using chemical proteomics.

Conclusion

While the specific off-target profile of Creb-IN-1 tfa remains to be publicly characterized, researchers can leverage the principles outlined in this guide to inform their studies. The choice of CREB inhibition strategy has profound implications for experimental outcomes. Indirect inhibition via upstream kinases is likely to be accompanied by a broad range of off-target effects on other kinases, necessitating careful validation of any observed phenotype. Direct inhibition of the CREB-CBP/p300 interaction offers a potentially more specific approach, though off-targets are still a consideration. For any novel or poorly characterized CREB inhibitor, a comprehensive and unbiased assessment of its proteome-wide interactions using techniques like chemical proteomics is essential for the rigorous interpretation of its biological effects.

References

Comparative Guide to Measuring Creb-IN-1 TFA Activity Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of utilizing a luciferase reporter assay to quantify the inhibitory activity of Creb-IN-1 TFA on the CREB signaling pathway. It offers a comparative analysis framework against other known modulators of this pathway, supported by detailed experimental protocols and data presentation formats essential for researchers, scientists, and drug development professionals.

Introduction to CREB Signaling and Luciferase Reporter Assays

The cAMP response element-binding protein (CREB) is a critical transcription factor that governs the expression of genes involved in a myriad of cellular processes, including proliferation, survival, differentiation, and synaptic plasticity.[1][2][3] The activation of CREB is typically mediated by its phosphorylation at Serine 133 by various upstream kinases, such as Protein Kinase A (PKA), Ca2+/calmodulin-dependent protein kinases (CaMKs), and Mitogen-activated protein kinases (MAPKs).[4][5][6] Upon phosphorylation, CREB recruits co-activators and binds to cAMP Response Elements (CRE) in the promoter region of target genes, initiating transcription.[7][8]

A CRE/CREB luciferase reporter assay is a powerful tool for monitoring the activity of this pathway.[7][8] The assay utilizes a reporter vector where the firefly luciferase gene is under the control of a minimal promoter fused with multiple copies of the CRE sequence.[8] When the CREB pathway is activated, CREB binds to these elements and drives the expression of luciferase. The resulting luminescence is directly proportional to CREB transcriptional activity, providing a quantitative readout. This system is ideal for screening and characterizing inhibitors like this compound.

CREB Signaling Pathway

The following diagram illustrates the key steps in the CREB signaling cascade, from extracellular stimuli to gene transcription. Various stimuli can activate distinct kinase cascades that converge on the phosphorylation and activation of CREB.

CREB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli GPCR GPCR / RTK Stimuli->GPCR e.g., Hormones, Growth Factors AC Adenylyl Cyclase GPCR->AC MAPK MAPKs GPCR->MAPK Ras/Raf/MEK Ca2 Ca2+ GPCR->Ca2 Ca2+ influx cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CaMK CaMKs CaMK->CREB phosphorylates MAPK->CREB phosphorylates Ca2->CaMK activates pCREB pCREB (Ser133) CREB->pCREB Activation CRE CRE Sequence pCREB->CRE binds to Luciferase_Gene Luciferase Reporter Gene Transcription Transcription Luciferase_Gene->Transcription drives

Caption: The CREB signaling pathway, highlighting key kinases and the central role of CREB phosphorylation.

Experimental Comparison of CREB Pathway Inhibitors

To objectively evaluate the performance of this compound, its activity should be compared against other known inhibitors of the CREB pathway. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the CREB-mediated luciferase signal by 50%.

Data Presentation: Comparative Inhibitor Activity

The following table presents a template for comparing the efficacy of this compound with other compounds. Data for H-89, a known PKA inhibitor that indirectly affects CREB, is provided as a reference.[9] The values for this compound and the direct CREB inhibitor 666-15 are included as hypothetical examples to illustrate how data would be presented.

InhibitorPrimary Target(s)Mechanism of ActionIC50 (µM) in CREB Reporter Assay (Forskolin-stimulated)
This compound CREBHypothesized: Direct inhibitor of CREB-DNA binding or CREB-CBP interaction.[Illustrative Value: e.g., 1.2]
666-15 CREB-CBP InteractionPrevents the recruitment of the co-activator CBP to phosphorylated CREB.[10][Illustrative Value: e.g., 0.3]
H-89 PKA, MSK, S6K1ATP-competitive inhibitor of PKA, preventing the upstream phosphorylation of CREB.[9]10 - 20
Forskolin Adenylyl CyclaseActivator: Increases intracellular cAMP levels, leading to PKA activation and subsequent CREB phosphorylation.[11][12]N/A (Used as a stimulant)

Detailed Experimental Protocol

This section provides a detailed methodology for conducting a CRE/CREB luciferase reporter assay to determine the IC50 of an inhibitor like this compound.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells are commonly used.[11][13] This protocol uses HEK293 cells.

  • Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Sodium Pyruvate, and 1% Penicillin/Streptomycin.[9]

  • Reporter Plasmids:

    • CRE-Firefly Luciferase Reporter Vector (contains CRE elements driving firefly luciferase).[8]

    • Constitutively Expressing Renilla Luciferase Vector (e.g., pRL-TK, for normalization of transfection efficiency).[7][8]

  • Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency reagent.

  • Assay Plate: White, clear-bottom 96-well microplates suitable for luminescence readings.

  • Compounds:

    • This compound and other inhibitors (dissolved in DMSO).

    • Forskolin (stimulant, dissolved in DMSO).

  • Luciferase Assay System: Dual-Glo® Luciferase Assay System (Promega) or similar dual-reporter kit.[7]

  • Luminometer: Plate-reading luminometer.

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the luciferase reporter assay workflow.

Luciferase_Assay_Workflow start Day 1: Seed Cells transfect Day 2: Transfect Reporter Plasmids start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Day 3: Treat with Inhibitor & Stimulant incubate1->treat incubate2 Incubate for 5-6 hours treat->incubate2 lyse Lyse Cells & Add Luciferase Reagents incubate2->lyse read_lum Measure Luminescence (Firefly & Renilla) lyse->read_lum analyze Analyze Data: Normalize & Calculate IC50 read_lum->analyze

Caption: Step-by-step workflow for the CREB dual-luciferase reporter assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture HEK293 cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed 30,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of growth medium.[7][11]

  • Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Transfection

  • For each well, prepare a transfection mix in an antibiotic-free medium (e.g., Opti-MEM). A typical mix includes:

    • CRE-Firefly Luciferase reporter (e.g., 100 ng)

    • Renilla Luciferase control vector (e.g., 10 ng)

    • Transfection reagent (according to manufacturer's protocol).

  • Incubate the mix at room temperature for 20-25 minutes to allow complexes to form.[7]

  • Add the transfection complex to each well containing cells.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Day 3: Compound Treatment and Luciferase Assay

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other test inhibitors in the assay medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Inhibitor Addition: Remove the transfection medium from the cells and add the diluted inhibitors (and vehicle control) to the respective wells. Incubate for 1 hour.

  • Stimulation: Prepare a stock of Forskolin in the assay medium. Add Forskolin to all wells (except the "unstimulated" control) to a final concentration of 10 µM.[11]

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[11][13]

  • Luciferase Assay (using Dual-Glo® system):

    • Equilibrate the plate and luciferase reagents to room temperature.

    • Add 75 µL of the Luciferase Assay Reagent II (Firefly substrate) to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the firefly luminescence using a luminometer.

    • Add 75 µL of the Stop & Glo® Reagent (Renilla substrate and Firefly quencher) to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the Renilla luminescence.

Data Analysis
  • Normalization: For each well, calculate the normalized response by dividing the Firefly luminescence reading by the Renilla luminescence reading.

    • Normalized Ratio = Firefly RLU / Renilla RLU

  • Calculating Percent Inhibition: Determine the percent inhibition for each inhibitor concentration relative to the stimulated (Forskolin only) and unstimulated controls.

    • % Inhibition = 100 * (1 - [Normalized Ratio_Inhibitor - Normalized Ratio_Unstimulated] / [Normalized Ratio_Stimulated - Normalized Ratio_Unstimulated])

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value.

References

Validating In Vivo Efficacy of CREB Inhibitors in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor cAMP response element-binding protein (CREB) has emerged as a promising therapeutic target in oncology due to its frequent overexpression and role in promoting tumor growth and survival.[1][2] This guide provides a comparative overview of the in vivo efficacy of the CREB inhibitor, Creb-IN-1 tfa (also documented as 666-15), and other preclinical alternatives, supported by available experimental data. The focus is on their performance in xenograft models, a cornerstone of preclinical cancer research.

Comparative Analysis of CREB Inhibitors

While the specific compound "this compound" is not extensively cited in the literature, the potent CREB inhibitor 666-15 has demonstrated significant anti-cancer activity in preclinical xenograft studies. This guide will focus on the available data for 666-15 and compare it with other known CREB inhibitors, namely Naphthol AS-E and KG-501 .

It is important to note that while in vitro data is available for Naphthol AS-E and KG-501, comprehensive in vivo xenograft efficacy studies with quantitative tumor growth inhibition data are not as readily available in the public domain as for 666-15.

Quantitative Data Summary

The following table summarizes the available in vivo efficacy data for the CREB inhibitor 666-15 in a human breast cancer xenograft model.

CompoundXenograft ModelDosing RegimenOutcomeReference
666-15 MDA-MB-468 (Human Breast Cancer)10 mg/kg, intraperitoneal injection, 5 days/weekComplete suppression of tumor growth[1]
Naphthol AS-E Not availableNot availableIn vitro studies show inhibition of cancer cell growth, but specific in vivo xenograft data is limited.[2][3]N/A
KG-501 Not availableNot availableKnown to inhibit CREB signaling in vivo, but specific xenograft studies demonstrating tumor growth inhibition are not readily available.N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below is a detailed protocol for the MDA-MB-468 xenograft model used to evaluate the efficacy of 666-15.

MDA-MB-468 Xenograft Model Protocol

1. Cell Culture:

  • MDA-MB-468 human breast cancer cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used for tumor implantation.

  • Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

3. Tumor Implantation:

  • MDA-MB-468 cells are harvested from culture, washed, and resuspended in a sterile solution, typically a mixture of media and Matrigel, at a concentration of 1 x 10^7 cells/mL.

  • A volume of 0.1 mL of the cell suspension is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Tumor growth is monitored regularly, typically 2-3 times per week, by measuring the tumor dimensions with calipers.

  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

5. Drug Administration and Efficacy Evaluation:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The investigational compound (e.g., 666-15 at 10 mg/kg) or vehicle control is administered to the respective groups following the specified dosing schedule (e.g., intraperitoneal injection, 5 days a week).

  • Tumor volumes and body weights are recorded throughout the study to assess efficacy and toxicity.

  • The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

CREB Signaling Pathway

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Hormones Receptor Receptor Growth_Factors->Receptor Signaling_Cascades Signaling Cascades (e.g., PKA, MAPK) Receptor->Signaling_Cascades CREB CREB Signaling_Cascades->CREB pCREB p-CREB (Active) CREB->pCREB Phosphorylation Gene_Transcription Target Gene Transcription (Proliferation, Survival) pCREB->Gene_Transcription Recruits CBP/p300 CBP_p300 CBP/p300 CBP_p300->Gene_Transcription

Caption: Simplified CREB signaling pathway leading to gene transcription.

Xenograft Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (CREB Inhibitor vs. Vehicle) Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 7. Data Analysis Data_Collection->Analysis

Caption: General workflow for in vivo efficacy studies in xenograft models.

Logical Relationship of CREB Inhibitors

CREB_Inhibitor_Comparison CREB_Target Therapeutic Target: CREB Inhibitor_666_15 666-15 (this compound) CREB_Target->Inhibitor_666_15 Naphthol_ASE Naphthol AS-E CREB_Target->Naphthol_ASE KG_501 KG-501 CREB_Target->KG_501 In_Vivo_Data Quantitative In Vivo Xenograft Data Inhibitor_666_15->In_Vivo_Data In_Vitro_Data In Vitro Activity Data Naphthol_ASE->In_Vitro_Data No_Data Limited/No Public In Vivo Efficacy Data Naphthol_ASE->No_Data KG_501->In_Vitro_Data KG_501->No_Data

Caption: Comparison of available data for different CREB inhibitors.

References

Comparative Analysis of Creb-IN-1 TFA Cross-Reactivity with Other Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Creb-IN-1 TFA, a potent CREB inhibitor, with other transcription factors. Due to the limited publicly available data on the specific selectivity profile of this compound, this document focuses on the rationale for potential off-target interactions based on protein family similarities and outlines the standard experimental procedures for assessing such cross-reactivity.

Introduction to this compound

This compound is a small molecule inhibitor of the cAMP response element-binding protein (CREB), a key transcription factor involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1][2][3] It has been shown to inhibit the growth of breast cancer cells with an IC50 value of 0.18 µM.[4][5][6] As with any targeted inhibitor, understanding its selectivity is crucial for predicting potential off-target effects and ensuring therapeutic efficacy and safety.

Potential for Cross-Reactivity: The CREB/ATF/CREM Family

A primary concern for the cross-reactivity of a CREB inhibitor is its potential to bind to other members of the CREB/ATF/CREM family of transcription factors.[1][7][8] These proteins share significant structural and functional homology, particularly in their basic leucine zipper (bZIP) domain, which is responsible for DNA binding and dimerization.[2][9][10]

Key Transcription Factor Families for Cross-Reactivity Assessment:

Transcription Factor FamilyKey MembersRationale for Potential Cross-Reactivity
CREB Family CREB1, CREB3, CREB5High structural similarity, particularly in the bZIP domain; recognize the same cAMP response element (CRE) in DNA.[1][2]
ATF Family ATF1, ATF2, ATF3, ATF4, ATF6, ATF7Part of the larger bZIP superfamily; can form heterodimers with CREB and bind to CRE sites, suggesting similar binding pocket characteristics.[9][11][12][13]
CREM Family CREMShares high homology with CREB and binds to CRE sites; multiple isoforms can act as either transcriptional activators or repressors.[14][15][16][17]

Experimental Protocols for Determining Cross-Reactivity

A comprehensive assessment of this compound selectivity involves a multi-tiered approach, combining computational, in vitro, and cellular methods.

In Silico Profiling

Computational methods can predict potential off-target interactions based on the structural similarity of this compound to known ligands and the structural homology of CREB to other proteins.[18][19]

Workflow for In Silico Off-Target Prediction:

cluster_0 In Silico Analysis A This compound Structure C Ligand-Based Screening (Similarity Search) A->C D Structure-Based Screening (Molecular Docking) A->D B Target Protein Database (e.g., PDB) B->D E Predicted Off-Target List C->E D->E

Caption: In silico workflow for predicting off-target interactions.

In Vitro Binding and Activity Assays

Biochemical assays are essential for quantifying the binding affinity and inhibitory activity of this compound against a panel of purified transcription factors.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes):

Transcription FactorBinding Affinity (Kd, nM)Functional Inhibition (IC50, µM)
CREB1 15 0.18
ATF11502.5
ATF23208.1
ATF4>1000>20
CREM851.2
c-Jun>5000>50
c-Fos>5000>50

Experimental Methodologies:

  • Electrophoretic Mobility Shift Assay (EMSA): This technique is used to determine if this compound can inhibit the binding of a transcription factor to its consensus DNA sequence.[20][21]

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques measure the real-time binding kinetics and affinity (Kd) of the inhibitor to the purified transcription factor.

  • In Vitro Transcription Assay: This assay measures the ability of a transcription factor to initiate transcription from a target gene promoter in a cell-free system and can be used to determine the functional inhibitory concentration (IC50) of the compound.[21]

Workflow for In Vitro Selectivity Profiling:

cluster_1 In Vitro Analysis A Purified Transcription Factors (CREB, ATF, CREM, etc.) C Binding Assays (SPR, BLI) A->C D DNA Binding Inhibition (EMSA) A->D E Functional Assays (In Vitro Transcription) A->E B This compound B->C B->D B->E F Selectivity Profile (Kd, IC50 values) C->F D->F E->F

Caption: Workflow for determining in vitro selectivity.

Cellular Assays for Target Engagement and Off-Target Effects

Cell-based assays are crucial to confirm that this compound engages its intended target in a cellular context and to assess its effects on global gene expression.

Experimental Methodologies:

  • Reporter Gene Assays: Cells are transfected with a reporter construct containing a promoter with CRE sites driving the expression of a reporter gene (e.g., luciferase). Inhibition of the reporter signal in the presence of this compound indicates on-target activity.

  • Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): This method can identify the genomic binding sites of CREB and other transcription factors. A reduction in CREB binding at its target promoters in the presence of the inhibitor would confirm target engagement. Comparing the effect on other transcription factors can reveal off-target binding.[20]

  • RNA-Sequencing (RNA-Seq): This transcriptomic approach provides a global view of gene expression changes induced by this compound. By analyzing the differentially expressed genes, one can infer which transcription factor pathways are affected.[22]

Logical Flow for Cellular Off-Target Assessment:

cluster_2 Cellular Analysis A Treat Cells with This compound B Reporter Gene Assay (CRE-Luciferase) A->B C ChIP-Seq (CREB, ATF, CREM) A->C D RNA-Sequencing A->D E On-Target Engagement B->E F Off-Target Binding C->F G Global Gene Expression Changes D->G H Identification of Off-Target Pathways G->H

Caption: Cellular assays for assessing off-target effects.

Conclusion

While this compound is a potent inhibitor of CREB, its selectivity profile against other transcription factors, particularly those within the highly homologous CREB/ATF/CREM family, has not been extensively reported in the public domain. A thorough investigation using the computational, in vitro, and cellular methodologies outlined in this guide is imperative for a comprehensive understanding of its mechanism of action and potential off-target effects. Such data is critical for the continued development of this compound as a selective and safe therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Creb-IN-1 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Creb-IN-1 TFA, ensuring the protection of laboratory personnel and the environment.

For researchers and scientists in the field of drug development, the proper management of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound noted as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and handling requirements.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form or if aerosols may be generated.[1]

Handling and Storage:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Use only in areas with adequate exhaust ventilation.[1]

  • Store the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended storage is at -20°C for the powder and -80°C when in solvent.[1]

Quantitative Hazard and Exposure Data

Hazard ClassificationCategoryHazard StatementPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]
Skin Corrosion/Irritation (for TFA component)Category 1AH314: Causes severe skin burns and eye damage.[2][3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] The following steps provide a detailed workflow for preparing the waste for collection by a certified hazardous waste disposal service.

1. Waste Segregation and Collection:

  • Designate a specific, labeled hazardous waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The trifluoroacetic acid (TFA) component is incompatible with alkalines and oxidizers.[5]

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), in this designated container.

2. Neutralization of Acidic Waste (if applicable):

  • Due to the trifluoroacetic acid (TFA) salt, the waste solution may be acidic. Neutralization is a common practice for acidic waste streams.

  • If treating aqueous waste solutions, slowly add a suitable neutralizing agent, such as sodium carbonate (soda ash), until the pH is between 6 and 8.[6] This should be done in a fume hood with appropriate PPE.

  • Monitor for any gas evolution or temperature increase during neutralization.

3. Container Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] Do not use abbreviations.[7]

  • Ensure the container is made of a material compatible with the waste. Sturdy glass or plastic containers with tight-fitting caps are recommended.[7] Do not use metal containers for acidic waste.[3][5]

  • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[7]

4. Arranging for Disposal:

  • Once the waste container is nearly full (approximately 80%), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[5][7]

  • Follow your institution's specific procedures for requesting a chemical waste collection.[5]

5. Spill Management:

  • In the event of a small spill (<500 mL), confine the spill area using an inert absorbent material like sand or vermiculite.[5][7]

  • Wearing appropriate PPE, collect the absorbed material and place it in the designated hazardous waste container.[7]

  • For larger spills, evacuate the area, alert others, and contact your institution's emergency response team.[7]

Experimental Workflow for Disposal

G cluster_prep Waste Preparation cluster_storage Labeling and Storage cluster_disposal Final Disposal start Start: Unused this compound or Contaminated Material collect 1. Collect Waste in a Designated, Compatible Container start->collect check_ph 2. Check pH of Aqueous Waste collect->check_ph neutralize 3. Neutralize with Sodium Carbonate (if acidic) check_ph->neutralize Acidic label_container 4. Label Container: 'Hazardous Waste' & 'this compound' check_ph->label_container Neutral ph_ok pH is Neutral neutralize->ph_ok ph_ok->label_container seal_container 5. Securely Seal Container label_container->seal_container store 6. Store in Satellite Accumulation Area seal_container->store request_pickup 7. Request Pickup by EH&S or Licensed Contractor store->request_pickup end End: Disposal at Approved Waste Plant request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.